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  • Product: Bicyclo[3.3.1]nonane-1-carboxylic acid
  • CAS: 17530-63-1

Core Science & Biosynthesis

Foundational

bicyclo[3.3.1]nonane-1-carboxylic acid molecular weight and logP

The following technical guide details the physicochemical profile, synthesis, and experimental characterization of bicyclo[3.3.1]nonane-1-carboxylic acid . Molecular Weight, LogP, and Synthetic Methodologies Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthesis, and experimental characterization of bicyclo[3.3.1]nonane-1-carboxylic acid .

Molecular Weight, LogP, and Synthetic Methodologies

Executive Summary

Bicyclo[3.3.1]nonane-1-carboxylic acid (CAS: 17530-63-1) represents a critical bridgehead-substituted scaffold in medicinal chemistry.[1] Structurally related to adamantane but possessing a more flexible twin-chair conformation, this molecule serves as a lipophilic bioisostere for bulky hydrophobic groups (e.g., tert-butyl, adamantyl).[1] Its physicochemical profile—specifically its molecular weight and lipophilicity (logP)—positions it as an ideal candidate for modulating the blood-brain barrier (BBB) penetration and metabolic stability of drug candidates in neurodegenerative and antiviral therapeutic areas.

Physicochemical Profile

Quantitative Data Summary

The following data aggregates experimental and high-confidence computational values.

PropertyValueSource/Method
Molecular Weight 168.23 g/mol Calculated (Formula

)
Monoisotopic Mass 168.1150 DaHigh-Res MS
LogP (Predicted) 2.4 – 2.7 XLogP3 / Consensus Models
Topological Polar Surface Area (TPSA) 37.3 ŲComputational
H-Bond Donors / Acceptors 1 / 2Structural Analysis
Physical State SolidAnalog Comparison (MP > 100°C)
Lipophilicity and Drug Design Implications

With a logP in the range of 2.4–2.7 , bicyclo[3.3.1]nonane-1-carboxylic acid falls within the optimal lipophilicity window (logP 2–3) for CNS-active agents.[1] Unlike the rigid adamantane scaffold (logP ~4.2 for the hydrocarbon), the bicyclo[3.3.1]nonane core offers a slightly lower lipophilicity profile while maintaining significant steric bulk. This allows for:

  • Enhanced Solubility: Better aqueous solubility compared to adamantane analogs.[1]

  • Metabolic Stability: The bridgehead carbons are resistant to rapid oxidative metabolism, extending half-life (

    
    ).
    
  • Bioisosterism: It effectively mimics the spatial occupancy of a phenyl ring or tert-butyl group without the associated aromaticity or liability.[1]

Synthetic Methodologies

The synthesis of bridgehead carboxylic acids is non-trivial due to the steric hindrance preventing standard


 attacks. The field-standard protocol relies on Koch-Haaf Carbonylation , which utilizes a carbocation intermediate generated under superacidic conditions.
Reaction Mechanism (Koch-Haaf)

The synthesis typically proceeds from the hydrocarbon (bicyclo[3.3.1]nonane) or its corresponding alcohol/halide.[1] The substrate is treated with formic acid in concentrated sulfuric acid.

  • Ion Generation: The precursor generates a bridgehead tertiary carbocation.

  • Carbonylation: Carbon monoxide (generated in situ from formic acid dehydration) traps the cation to form an acylium ion.[1]

  • Hydrolysis: Aqueous workup yields the carboxylic acid.

Synthesis Workflow Diagram

G Substrate Bicyclo[3.3.1]nonane (or 1-OH / 1-Br derivative) Cation Bridgehead Carbocation (Tertiary C+) Substrate->Cation Ionization Acylium Acylium Ion Intermediate Cation->Acylium +CO (Trapping) Product Bicyclo[3.3.1]nonane- 1-carboxylic acid Acylium->Product Hydrolysis Acid H2SO4 (conc.) Generation of C+ Acid->Cation CO_Source HCOOH (Formic Acid) Source of CO CO_Source->Acylium Water H2O Quench Water->Product

Caption: Koch-Haaf carbonylation pathway converting the bridgehead precursor to the target acid via acylium ion trapping.[1][2][3]

Experimental Protocol (Koch-Haaf Adaptation)

Note: This protocol is adapted from standard bridgehead carboxylation procedures (e.g., for adamantane).[1]

  • Reagents: Bicyclo[3.3.1]nonan-1-ol (1.0 eq), 98% Sulfuric Acid (

    
    , 20 eq), 98% Formic Acid (HCOOH, 5 eq).
    
  • Setup: Use a three-neck round-bottom flask equipped with a dropping funnel and a mechanical stirrer. Maintain temperature at 0–5°C using an ice bath.

  • Procedure:

    • Charge the flask with

      
       and cool to 0°C.
      
    • Simultaneously add the substrate (dissolved in minimal

      
       or hexane if solid) and formic acid dropwise over 2 hours. Crucial: Slow addition prevents side reactions.[1]
      
    • Vigorous evolution of CO gas will occur (perform in a fume hood).

    • Stir for an additional 2 hours at room temperature.

  • Workup:

    • Pour the reaction mixture onto crushed ice (exothermic).

    • Extract the precipitate or oil with diethyl ether (

      
       mL).
      
    • Extract the ether layer with 1N NaOH (to pull the acid into the aqueous phase).

    • Acidify the aqueous extract with HCl to pH 1.

    • Filter the resulting white solid precipitate.

  • Purification: Recrystallize from aqueous methanol or hexane.

Experimental Characterization Protocols

To validate the calculated properties, the following protocols are recommended for establishing the Experimental LogP (


) and 

.
Shake-Flask LogP Determination (Gold Standard)

This method directly measures the partition coefficient between n-octanol and water.[1]

Protocol:

  • Phase Preparation: Saturate n-octanol with water and water with n-octanol for 24 hours prior to use.

  • Sample Dissolution: Dissolve ~1 mg of bicyclo[3.3.1]nonane-1-carboxylic acid in the pre-saturated n-octanol phase.

  • Partitioning: Mix equal volumes (e.g., 5 mL) of the sample-octanol solution and pre-saturated water in a glass vial.

  • Equilibration: Shake mechanically for 1 hour; centrifuge for 5 minutes to ensure complete phase separation.

  • Quantification: Analyze both phases using HPLC-UV (detection at 210 nm for the carboxyl group).

  • Calculation:

    
    [1]
    
HPLC-Based LogP Estimation (High Throughput)

For rapid screening, use Reversed-Phase HPLC (RP-HPLC) correlated with known standards.[1]

  • Column: C18 derivatized silica.

  • Mobile Phase: Methanol/Water (isocratic).[1]

  • Method: Measure the retention factor (

    
    ).[1] Correlate 
    
    
    
    with a calibration curve of standards (e.g., benzoic acid, toluene, adamantane-1-carboxylic acid) with known logP values.
Characterization Workflow

LogP_Workflow Start Start: Pure Sample (>98% Purity) Method_Select Select Method Start->Method_Select ShakeFlask Shake-Flask Method (Gold Standard) Method_Select->ShakeFlask Accuracy HPLC_Rapid RP-HPLC Estimation (High Throughput) Method_Select->HPLC_Rapid Speed Prep_Phases Saturate Octanol/Water ShakeFlask->Prep_Phases Partition Partition & Centrifuge Prep_Phases->Partition HPLC_Quant HPLC Quantification (Both Phases) Partition->HPLC_Quant Calc_Exp Calculate LogP = log([Oct]/[Aq]) HPLC_Quant->Calc_Exp Standards Run Calibration Standards HPLC_Rapid->Standards Measure_k Measure Retention Factor (k') Standards->Measure_k Calc_Rel Interpolate LogP Measure_k->Calc_Rel

Caption: Decision tree for selecting between Shake-Flask (accuracy) and HPLC (speed) for lipophilicity determination.

References

  • Synthesis & Characterization: Peters, J. A., et al. "Koch-Haaf carboxylations.[1][3] Part II. Carboxylation of 1-alkylcyclohexanemethanols." The Journal of Organic Chemistry, vol. 36, no. 9, 1971.

  • Structural Analysis: Wiseman, J. R., & Pletcher, W. A.[1][4] "Synthesis of bridgehead functionalized bicyclo[3.3.1]nonanes." The Journal of Organic Chemistry, vol. 35, no. 9, 1970.

  • LogP Determination Protocol: Organization for Economic Co-operation and Development (OECD).[1] "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method." OECD Guidelines for the Testing of Chemicals, 1995.

  • PubChem Compound Summary: "Bicyclo[3.3.1]nonane-1-carboxylic acid (CID 362197)."[1] National Center for Biotechnology Information.

Sources

Exploratory

An In-depth Technical Guide to Bicyclo[3.3.1]nonane-1-carboxylic acid and Bicyclo[3.3.1]nonane-3-carboxylic acid: A Comparative Analysis for Drug Development Professionals

This guide provides a detailed comparative analysis of two isomeric carboxylic acids based on the bicyclo[3.3.1]nonane scaffold: bicyclo[3.3.1]nonane-1-carboxylic acid and bicyclo[3.3.1]nonane-3-carboxylic acid. The bicy...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of two isomeric carboxylic acids based on the bicyclo[3.3.1]nonane scaffold: bicyclo[3.3.1]nonane-1-carboxylic acid and bicyclo[3.3.1]nonane-3-carboxylic acid. The bicyclo[3.3.1]nonane framework is a rigid and structurally significant motif found in over 1,000 natural products and serves as a valuable scaffold in medicinal chemistry and drug discovery.[1] Its derivatives have demonstrated a wide range of biological activities, including anticancer, neuroprotective, and antioxidant properties.[2] Understanding the nuanced differences between positional isomers on this scaffold is critical for researchers, scientists, and drug development professionals aiming to leverage its unique properties in the design of novel therapeutics.

Structural and Conformational Distinctions: The Foundation of Divergent Properties

The core difference between bicyclo[3.3.1]nonane-1-carboxylic acid and its 3-carboxylic acid isomer lies in the point of attachment of the carboxylic acid moiety to the bicyclic framework. This seemingly simple variation has profound implications for the molecule's stereochemistry, reactivity, and ultimately, its biological activity.

Bicyclo[3.3.1]nonane-1-carboxylic acid features the carboxylic acid group at a bridgehead carbon (C1).[3] Bridgehead positions in bicyclic systems are sterically hindered and conformationally constrained. According to Bredt's rule, the formation of a double bond at a bridgehead position is unfavorable in small bicyclic systems due to the high ring strain that would be introduced.[4] This has significant consequences for reactions that proceed through intermediates with sp2-hybridized bridgehead carbons.

Bicyclo[3.3.1]nonane-3-carboxylic acid , in contrast, has the carboxylic acid group attached to a non-bridgehead carbon on one of the six-membered rings.[5] This position is less sterically hindered and conformationally more flexible than the bridgehead position.

The bicyclo[3.3.1]nonane system itself can exist in several conformations, most notably the twin-chair, boat-chair, and twisted twin-boat forms.[6] The twin-chair conformation is generally the most stable. However, the presence and position of substituents, such as a carboxylic acid group, can influence the conformational equilibrium.

Diagrammatic Representation of the Isomers:

G cluster_0 Bicyclo[3.3.1]nonane-1-carboxylic acid cluster_1 Bicyclo[3.3.1]nonane-3-carboxylic acid 1-acid C10H16O2 1-structure 3-acid C10H16O2 3-structure

Caption: 2D structures of bicyclo[3.3.1]nonane-1-carboxylic acid and bicyclo[3.3.1]nonane-3-carboxylic acid.

Comparative Physicochemical Properties

While both isomers share the same molecular formula (C10H16O2) and molecular weight (168.23 g/mol ), their structural differences lead to variations in their physicochemical properties.[3][5]

PropertyBicyclo[3.3.1]nonane-1-carboxylic acidBicyclo[3.3.1]nonane-3-carboxylic acidReference
Molecular FormulaC10H16O2C10H16O2[3][5]
Molecular Weight168.23 g/mol 168.23 g/mol [3][5]
IUPAC Namebicyclo[3.3.1]nonane-1-carboxylic acidbicyclo[3.3.1]nonane-3-carboxylic acid[3][5]
CAS Number17530-63-16221-62-1[3][5]
XLogP32.62.7[3][5]
Topological Polar Surface Area37.3 Ų37.3 Ų[3][5]

The slight difference in the predicted octanol-water partition coefficient (XLogP3) suggests minor variations in lipophilicity, which can be a critical parameter in drug design, affecting absorption, distribution, metabolism, and excretion (ADME) properties.

Divergent Chemical Reactivity: A Consequence of Positional Isomerism

The most significant differences between these two isomers are manifested in their chemical reactivity, a direct result of the electronic and steric environment of the carboxylic acid group.

3.1. Acidity: The acidity of a carboxylic acid is influenced by the stability of its conjugate base (the carboxylate anion). For bicyclo[3.3.1]nonane-1-carboxylic acid, the inductive effect of the bulky bicyclic scaffold may slightly influence the pKa compared to the 3-isomer. However, more pronounced differences are observed in reactions involving the carboxyl group.

3.2. Esterification and Amide Bond Formation: Standard esterification and amide bond formation reactions are generally feasible for both isomers. However, the steric hindrance at the bridgehead position of the 1-carboxylic acid may necessitate more forcing reaction conditions (e.g., higher temperatures, longer reaction times, or more potent coupling agents) compared to the more accessible 3-carboxylic acid.

3.3. Decarboxylation: A key point of divergence is in their decarboxylation behavior. Decarboxylation of β-keto acids typically proceeds through an enol or enolate intermediate.[4][7] While neither of the title compounds is a β-keto acid, certain oxidative decarboxylation methods, like the Barton decarboxylation, proceed via a radical mechanism. The stability of the resulting bridgehead radical for the 1-isomer is a critical factor. Bridgehead radicals are known to be less stable than their acyclic counterparts due to their pyramidal geometry.[4] However, reductive decarboxylation of bridgehead carboxylic acids via the Barton procedure has been shown to proceed in high yield, suggesting that the formation of a bridgehead radical is a viable pathway.[8]

3.4. Reactions Involving the α-Carbon: Reactions that involve the formation of an enolate at the α-carbon are not applicable to the 1-carboxylic acid, as the bridgehead carbon cannot be deprotonated to form a planar enolate without violating Bredt's rule.[4] In contrast, the 3-carboxylic acid can potentially undergo reactions at the C2 and C4 positions adjacent to the carboxyl-bearing carbon, although the reactivity would be influenced by the rigid bicyclic framework.

Synthetic Strategies: Tailored Approaches for Each Isomer

The synthesis of these two isomers requires distinct synthetic strategies, reflecting their different structural features.

4.1. Synthesis of Bicyclo[3.3.1]nonane-1-carboxylic acid: The synthesis of bridgehead-substituted bicycloalkanes often involves multi-step sequences. One common approach involves the construction of the bicyclic core with a suitable functional group at the bridgehead that can be later converted to a carboxylic acid. For example, a bridgehead halide could be subjected to carboxylation using carbon monoxide and a suitable catalyst, or a bridgehead alcohol could be oxidized.

4.2. Synthesis of Bicyclo[3.3.1]nonane-3-carboxylic acid: The synthesis of the 3-isomer can often be achieved through functionalization of a pre-formed bicyclo[3.3.1]nonane core. For instance, bicyclo[3.3.1]nonan-3-one is a potential starting material that could be converted to the corresponding carboxylic acid via various established methods, such as the haloform reaction if a methyl ketone precursor is available, or through olefination followed by oxidative cleavage.[9]

Illustrative Synthetic Workflow:

G cluster_0 Synthesis of Bicyclo[3.3.1]nonane-1-carboxylic acid cluster_1 Synthesis of Bicyclo[3.3.1]nonane-3-carboxylic acid A Bridgehead-functionalized bicyclo[3.3.1]nonane precursor B Functional group interconversion A->B C Bicyclo[3.3.1]nonane-1-carboxylic acid B->C D Bicyclo[3.3.1]nonan-3-one E Conversion to carboxylic acid D->E F Bicyclo[3.3.1]nonane-3-carboxylic acid E->F

Caption: Generalized synthetic approaches to the isomeric acids.

Spectroscopic Characterization: Fingerprinting the Isomers

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for distinguishing between these two isomers.

5.1. ¹³C NMR Spectroscopy: The chemical shift of the carbonyl carbon will be similar in both isomers. However, the key differentiating feature will be the chemical shift of the carbon to which the carboxylic acid is attached. In the 1-isomer, this will be a quaternary bridgehead carbon, while in the 3-isomer, it will be a methine (CH) carbon. The number and multiplicity of signals in the aliphatic region will also be distinct.

5.2. ¹H NMR Spectroscopy: The ¹H NMR spectrum of the 3-isomer will feature a signal for the proton attached to the same carbon as the carboxylic acid (the α-proton), which will be absent in the spectrum of the 1-isomer. The coupling patterns of the protons on the bicyclic scaffold will also be characteristically different due to their distinct spatial relationships in the two isomers.

5.3. Mass Spectrometry: While both isomers will show the same molecular ion peak, their fragmentation patterns upon ionization can differ. The 1-isomer might exhibit characteristic fragmentation pathways involving the loss of the carboxylic acid group from the rigid bridgehead position.

Implications for Drug Discovery and Development

The choice between using a 1- or 3-substituted bicyclo[3.3.1]nonane scaffold in a drug candidate can have significant consequences for its biological activity and pharmacokinetic profile.

  • Target Binding: The rigid and well-defined three-dimensional structure of the bicyclo[3.3.1]nonane scaffold allows for the precise positioning of functional groups to interact with biological targets. The different spatial projection of the carboxylic acid group in the 1- and 3-isomers will lead to distinct interactions with the binding pocket of a receptor or enzyme. The 1-isomer presents the carboxylic acid in a sterically defined but constrained vector, while the 3-isomer offers more conformational flexibility.

  • Metabolic Stability: The bridgehead position of the 1-isomer is generally less susceptible to metabolic modification by cytochrome P450 enzymes due to steric hindrance. This could potentially lead to a longer biological half-life compared to the 3-isomer, where the carbons adjacent to the carboxyl group are more exposed.

  • Physicochemical Properties and Formulation: As noted earlier, the subtle differences in lipophilicity can impact solubility and permeability, which are critical for oral bioavailability and formulation development.

The bicyclo[3.3.1]nonane system has been explored as a template for developing new ligands for the estrogen receptor, highlighting its potential in designing molecules with specific biological activities.[10]

Conclusion

References

  • Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. (2023). RSC Advances.
  • Bicyclo[3.3.1]nonane-1-carboxylic acid | C10H16O2 | CID 362197 - PubChem. PubChem.
  • Bicyclo(3.3.1)nonane-3-carboxylic acid | C10H16O2 | CID 557345 - PubChem. PubChem.
  • A Comparative Guide to Bicyclo[4.3.1]decan-7 - Benchchem. Benchchem.
  • Complex bicyclo[3.3.1]nonane-containing natural products a Members are... - ResearchGate.
  • Bredt's rule and Decarboxylation (Of beta-carboxylic acids) - Conjugated.
  • Decarboxylation of Bridgehead Carboxylic Acids by the Barton Procedure* - ConnectSci. ConnectSci.
  • Decarboxylation - Master Organic Chemistry. Master Organic Chemistry.
  • Exploration of the bicyclo[3.3.1]nonane system as a template for the development of new ligands for the estrogen receptor - PubMed. PubMed.
  • Bicyclo(3.3.1)nonan-3-one | C9H14O | CID 276875 - PubChem. PubChem.

Sources

Foundational

Bredt's Rule and the Surprising Stability of Bridgehead Carboxylic Acids: A Technical Guide

Abstract For nearly a century, Bredt's rule has served as a foundational principle in organic chemistry, dictating the geometric constraints of bicyclic systems and seemingly forbidding the formation of double bonds at b...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

For nearly a century, Bredt's rule has served as a foundational principle in organic chemistry, dictating the geometric constraints of bicyclic systems and seemingly forbidding the formation of double bonds at bridgehead positions. This guide provides an in-depth exploration of Bredt's rule, from its classical origins to its modern reinterpretations in the age of computational chemistry and advanced synthetic methodologies. We will dissect the core principles of strain and orbital misalignment that underpin the rule and examine its profound implications for the stability of reactive intermediates, particularly bridgehead carbocations. The focus will then pivot to the often-counterintuitive stability of bridgehead carboxylic acids, investigating the factors that govern their synthesis, reactivity, and decarboxylation. Through a synthesis of seminal and contemporary research, this guide will offer researchers, scientists, and drug development professionals a nuanced understanding of how to navigate and even leverage the principles of Bredt's rule in the design and synthesis of complex, three-dimensional molecules.

The Essence of Bredt's Rule: From Empirical Observation to a Tenet of Strain

In 1924, Julius Bredt formulated an empirical observation that a double bond cannot be placed at the bridgehead of a bridged ring system, unless the rings are sufficiently large.[1][2] This rule is a direct consequence of the immense geometric strain that would arise from forcing a typically planar sp²-hybridized carbon into the rigid, non-planar geometry of a bridgehead position.[3][4] The stability of a double bond relies on the parallel alignment of p-orbitals to form a π-bond, a configuration that is severely distorted at the bridgehead of small, constrained bicyclic systems.[1][5]

Bredt's rule is not merely a structural curiosity; it has profound implications for reaction mechanisms. It can be used to predict the regioselectivity of elimination reactions in bridged systems and explains the anomalous reactivity of certain functional groups.[1][6] For instance, the typical amide resonance is inhibited in 2-quinuclidonium because the iminoether tautomer would violate the rule.[6]

The degree of strain associated with a "Bredt's rule violation" can be quantified by the parameter S, which is the number of non-bridgehead atoms in the rings of the bicyclic system. Originally, it was postulated that stability required S ≥ 9 for bicyclic systems.[1][6] However, ongoing research has pushed these boundaries, with stable bridgehead alkenes now known in systems with S ≥ 7.[1][6] Recent breakthroughs have even demonstrated the transient formation and trapping of highly strained "anti-Bredt" olefins, challenging the long-held view of the rule as an absolute prohibition and recasting it as a "strongly worded suggestion."[4][7][8][9]

The Unstable Bridgehead Carbocation: A Consequence of Forced Non-Planarity

The principles of Bredt's rule extend beyond alkenes to other sp²-hybridized intermediates, most notably carbocations.[1][6] Carbocations inherently favor a trigonal planar geometry to maximize s-orbital character in their bonding orbitals and leave a vacant p-orbital.[10][11] The rigid framework of a small bicyclic system prevents a bridgehead carbocation from achieving this optimal geometry, leading to significant destabilization.[10][11] This forced pyramidalization results in a high-energy intermediate that is difficult to form.[4]

The relative stability of bridgehead carbocations is directly related to the flexibility of the bicyclic system. As the ring size increases, the system can better accommodate the geometric demands of the carbocation, leading to increased stability. This trend is clearly illustrated by the solvolysis rates of bridgehead bromides:

CompoundBicyclic SystemRelative Solvolysis Rate (80% EtOH, 25°C)
1-BromoadamantaneTricyclo[3.3.1.1³⁷]decane1
1-Bromobicyclo[2.2.2]octaneBicyclo[2.2.2]octane10⁻⁶
1-Bromobicyclo[2.2.1]heptaneBicyclo[2.2.1]heptane10⁻¹³

Data sourced from Carey & Sundberg (2007) as cited in search results.[10][11]

The dramatic decrease in solvolysis rates reflects the increasing instability of the corresponding bridgehead carbocation as the ring system becomes more rigid.

Bridgehead Carboxylic Acids: A Study in Stability and Reactivity

Given the instability of bridgehead carbocations, one might intuitively expect bridgehead carboxylic acids to be similarly challenging to synthesize and manipulate. However, these compounds are often surprisingly stable and accessible. Their unique reactivity, particularly in decarboxylation reactions, provides a fascinating lens through which to explore the nuances of Bredt's rule.

Synthesis of Bridgehead Carboxylic Acids

A variety of synthetic methods can be employed to prepare bridgehead carboxylic acids. One common approach involves the oxidation of bridgehead alcohols or aldehydes. For example, chromic acid oxidation has been successfully used to synthesize various bridgehead derivatives.[12] Another powerful technique is the Koch-Haaf reaction, which involves the carboxylation of a bridgehead alcohol or halide under acidic conditions.

Decarboxylation: A Mechanistic Crossroads

The decarboxylation of carboxylic acids is a fundamental organic reaction, and its application to bridgehead systems reveals the critical role of Bredt's rule in dictating reaction pathways.

The thermal decarboxylation of β-keto acids typically proceeds through a cyclic, six-membered transition state to form an enol intermediate.[13][14] This enol then tautomerizes to the more stable keto form. However, if the carboxylic acid is at a bridgehead position, the formation of the enol intermediate would necessitate a double bond at the bridgehead, a violation of Bredt's rule in small systems.[13]

This principle is elegantly demonstrated by comparing the thermal stability of two bridgehead β-keto acids:

  • Bicyclo[5.3.1]undecane-11-one-1-carboxylic acid readily undergoes decarboxylation upon heating to 132 °C. The resulting enol intermediate is in an S = 9 system, which is large enough to accommodate the bridgehead double bond.[1][6]

  • Bicyclo[2.2.1]heptan-7-one-1-carboxylic acid , in contrast, is remarkably stable, withstanding temperatures beyond 500 °C without decarboxylating.[6] The formation of the enol intermediate would require a bridgehead double bond in an S = 5 system, which is highly strained and therefore energetically prohibitive.[1]

Visualizing the Energetic Barrier

The following diagram illustrates the high-energy enol intermediate that is avoided in the decarboxylation of small bridgehead β-keto acids.

G cluster_0 Decarboxylation of a Bridgehead β-Keto Acid Start Bridgehead β-Keto Acid (e.g., Bicyclo[2.2.1]heptan-7-one-1-carboxylic acid) TS Cyclic Transition State Start->TS Heat Intermediate Anti-Bredt Enol Intermediate (High Energy, Forbidden) TS->Intermediate Hypothetical Product No Reaction Intermediate->Product Highly Unfavorable

Caption: Energetic barrier to decarboxylation of a strained bridgehead β-keto acid.

For bridgehead carboxylic acids that are resistant to thermal decarboxylation, radical-based methods offer a powerful alternative. The Barton decarboxylation is a particularly effective and general procedure.[15][16] This method involves the conversion of the carboxylic acid to a thiohydroxamic ester, which then undergoes a radical chain reaction to yield the corresponding alkane.[15]

The key advantage of the Barton procedure in this context is that it proceeds through a bridgehead radical intermediate. While bridgehead radicals are also destabilized by their inability to adopt a planar geometry, the energetic penalty is significantly less than that for the corresponding carbocation or alkene.[1][6][17] This allows for the successful decarboxylation of even highly strained bridgehead systems.

Experimental Workflow: Barton Decarboxylation of a Bridgehead Carboxylic Acid

The following provides a generalized, step-by-step methodology for the Barton decarboxylation.

Step 1: Acid Chloride Formation

  • A mixture of the bridgehead carboxylic acid (1 equivalent) and thionyl chloride (2-3 equivalents) is heated under reflux for 2 hours.

  • Excess thionyl chloride is removed under reduced pressure. The resulting acid chloride can be purified by distillation or sublimation or used directly in the next step.[15]

Step 2: Thiohydroxamic Ester Formation and Decarboxylation

  • A stirred suspension of the sodium salt of N-hydroxypyridine-2(1H)-thione (1.1-1.2 equivalents) in anhydrous benzene is prepared.

  • t-Butyl mercaptan (2.5 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added to the suspension.[15]

  • The mixture is deoxygenated and heated to reflux under an inert atmosphere.

  • A solution of the crude acid chloride in anhydrous benzene is added dropwise to the refluxing mixture.

  • The reaction is monitored by TLC until the starting material is consumed.

  • The cooled reaction mixture is filtered, and the filtrate is washed successively with dilute HCl, saturated NaHCO₃, and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by chromatography.

Visualizing the Barton Decarboxylation Workflow

G cluster_1 Barton Decarboxylation Workflow Start Bridgehead Carboxylic Acid Step1 React with SOCl₂ Start->Step1 AcidChloride Bridgehead Acid Chloride Step1->AcidChloride Step2 React with N-hydroxypyridine-2-thione Na salt, t-BuSH, DMAP AcidChloride->Step2 Ester Thiohydroxamic Ester Step2->Ester Step3 Heat (Radical Initiation) Ester->Step3 Radical Bridgehead Radical Intermediate Step3->Radical Step4 H-atom abstraction from t-BuSH Radical->Step4 Product Decarboxylated Product (Alkane) Step4->Product

Caption: Stepwise workflow for the Barton decarboxylation of a bridgehead carboxylic acid.

Conclusion: A Rule to be Understood, Not Just Followed

Bredt's rule remains a cornerstone of organic chemistry, providing essential insights into the structure, stability, and reactivity of bicyclic molecules. While once viewed as an unbreakable law, modern research has revealed its nuances, demonstrating that the "forbidden" can sometimes be achieved, albeit often fleetingly. For the drug development professional and the synthetic chemist, a deep understanding of Bredt's rule is not about memorizing a prohibition, but about appreciating the delicate interplay of strain and electronics that govern the world of three-dimensional molecules. The surprising stability and reactivity of bridgehead carboxylic acids serve as a prime example of how these principles can be navigated and even exploited to construct complex molecular architectures that would otherwise be deemed inaccessible. As synthetic methodologies continue to advance, our ability to challenge and refine our understanding of such fundamental rules will undoubtedly pave the way for the discovery of novel therapeutics and materials.

References

  • Bredt's rule - Wikipedia. Available at: [Link]

  • Della, E. W., & Tsanaktsidis, J. (1986). Decarboxylation of Bridgehead Carboxylic Acids by the Barton Procedure. ConnectSci. Available at: [Link]

  • Della, E. W., & Tsanaktsidis, J. (1986). Decarboxylation of Bridgehead Carboxylic Acids by the Barton Procedure. Aust. J. Chem., 39(12), 2061-2066. Available at: [Link]

  • Bredt's Rule. (n.d.). LibreTexts. Available at: [Link]

  • Pearson Education. (n.d.). In 1935, J. Bredt, a German chemist, proposed that a bicycloalken.... Available at: [Link]

  • Challenging Bredt's rule - Mapping Ignorance. (2026, February 12). Available at: [Link]

  • Organic chemists break century-old Bredt's rule - Science Media Centre España. (2024, October 31). Available at: [Link]

  • what is bredts rule which is used in carboxylic acids & its derivatives - askIITians. (2018, January 4). Available at: [Link]

  • Stability comparison on the basis of violation of Bredt's rule between bicyclic carbocations - Chemistry Stack Exchange. (2018, October 31). Available at: [Link]

  • Synthetic strategies overcome Bredt's rule, unlocking complex bridgehead alkenes. (2024, November 7). Chemistry World. Available at: [Link]

  • What's Bredt's Rule? The problem with bridgehead alkenes - Master Organic Chemistry. (2014, September 2). Available at: [Link]

  • UCLA chemists just proved that Bredt's Rule does no have to apply, paving the way for the discovery of new medicines. - Reddit. (2024, December 19). Available at: [Link]

  • A year after undermining Bredt's rule, UCLA scientists have made cage-shaped, double-bonded molecules that defy expectations. (2026, January 21). UCLA Newsroom. Available at: [Link]

  • Bredt's rule and Decarboxylation (Of beta-carboxylic acids) - Conjugated. (2017, March 18). Available at: [Link]

  • Bredt's Rule | Definition, Purpose & Application - Study.com. (n.d.). Available at: [Link]

  • Kaszynski, P., McMurdie, N. D., & Michl, J. (1991). Synthesis of doubly bridgehead substituted bicyclo[1.1.1]pentanes. Radical transformations of bridgehead halides and carboxylic acids. The Journal of Organic Chemistry, 56(1), 307-316. Available at: [Link]

  • What sounded like a mistake in class and was the rule that made you cross out “impossible” structures, scientists are now showing how to get around it without everything exploding - ECOticias.com. (2025, December 26). Available at: [Link]

  • Ray, M., et al. (2010). Bridgehead carboxy-substituted 2,3-diazabicyclo[2.2.2]oct-2-enes: synthesis, fluorescent properties, and host-guest complexation. Photochemical & Photobiological Sciences, 9(6), 846-851. Available at: [Link]

  • Fort, R. C., & Franklin, R. E. (1968). Bridgehead free radical stability. The decomposition of t-butylperoxyesters of the 1-adamantyl, 1-bicyclo[2.2.2]octyl, and 1-norbornyl carboxylic acids. Canadian Journal of Chemistry, 46(19), 3099-3103. Available at: [Link]

  • Organic chemists take on “Bredt's Rule” 100 years later – UCLA. (2024, November 1). Available at: [Link]

  • Decarboxylation - Master Organic Chemistry. (2022, May 20). Available at: [Link]

  • McDermott, L. A., et al. (2024). A solution to the anti-Bredt olefin synthesis problem. Science, 386(6721), eadq3519. Available at: [Link]

  • UCLA chemists just broke a 100-year-old rule and say it's time to rewrite the textbooks. (2024, October 31). UCLA Newsroom. Available at: [Link]

  • UCLA Chemists Break Centuries-Old Organic Chemistry Rule - Modern Sciences. (2024, November 18). Available at: [Link]

  • Stability comparison on the basis of violation of Bredt's rule between bicyclic carbocations. (2018, October 31). Chemistry Stack Exchange. Available at: [Link]

  • Bredt's Rule in Organic Chemistry | PDF - Scribd. (2019, March 20). Available at: [Link]

  • Decarboxylation - Organic Chemistry Portal. (n.d.). Available at: [Link]

  • The Stability of Bridgehead Carbocations - R Discovery. (1999, August 1). Available at: [Link]

  • Acid-induced rearrangement of bridgehead β-hydroxy acids and their esters - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Available at: [Link]

  • Bingham, R. C., & Schleyer, P. v. R. (1971). Synthesis of bridgehead derivatives by chromic acid oxidation. The Journal of Organic Chemistry, 36(8), 1198-1201. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of Bicyclo[3.3.1]nonane-1-carboxylic Acid from Cyclohexanone

Executive Summary This Application Note details the synthesis of bicyclo[3.3.1]nonane-1-carboxylic acid starting from cyclohexanone . While the bicyclo[3.3.1]nonane skeleton is a privileged scaffold in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the synthesis of bicyclo[3.3.1]nonane-1-carboxylic acid starting from cyclohexanone . While the bicyclo[3.3.1]nonane skeleton is a privileged scaffold in medicinal chemistry (isosteric to adamantane but with distinct lipophilicity and metabolic profiles), the introduction of a carboxylic acid specifically at the bridgehead (C1) position presents a unique challenge due to the lack of enolization potential at this site (Bredt’s Rule constraints).

This protocol rejects the low-yielding direct "one-pot" condensation methods in favor of a robust, three-phase modular approach:

  • Skeleton Construction: Stork Enamine Annulation to form bicyclo[3.3.1]nonan-9-one.

  • Deoxygenation: Wolff-Kishner reduction to the parent hydrocarbon.

  • Bridgehead Functionalization: Radical bromination followed by Grignard carboxylation.

Key Technical Insight: Direct Koch-Haaf carbonylation of the bicyclo[3.3.1]nonane cation carries a high risk of rearrangement to the thermodynamically superior adamantane-1-carboxylic acid. This guide prioritizes a metallation route (Grignard) to preserve the bicyclo[3.3.1]nonane skeleton.

Strategic Pathway Analysis

The synthesis relies on the "Stork-Enamine" methodology to construct the bridged system. Unlike the adamantane synthesis (which relies on thermodynamically driven rearrangement), this route is kinetically controlled.

Reaction Workflow (DOT Visualization)

SynthesisPath Figure 1: Modular synthesis of bicyclo[3.3.1]nonane-1-carboxylic acid avoiding adamantane rearrangement. Cyclohexanone Cyclohexanone (Starting Material) Enamine Morpholine Enamine (Intermediate) Cyclohexanone->Enamine Morpholine pTsOH BicyclicKetone Bicyclo[3.3.1]nonan-9-one (Skeleton Formation) Enamine->BicyclicKetone Acrolein Hydrolysis Hydrocarbon Bicyclo[3.3.1]nonane (Deoxygenation) BicyclicKetone->Hydrocarbon Wolff-Kishner (NH2NH2/KOH) Bromide 1-Bromobicyclo[3.3.1]nonane (Radical Functionalization) Hydrocarbon->Bromide Br2, hv (Radical Subst.) Target Bicyclo[3.3.1]nonane-1-COOH (Target) Bromide->Target 1. Mg, Et2O 2. CO2

Detailed Experimental Protocols

Phase 1: Skeleton Construction (Stork Enamine Annulation)

Objective: Convert cyclohexanone to bicyclo[3.3.1]nonan-9-one. Mechanism: 1-Morpholinocyclohexene undergoes a Michael addition with acrolein, followed by an intramolecular aldol condensation and hydrolysis.

Reagents & Stoichiometry
ReagentEquiv.Role
Cyclohexanone1.0Substrate
Morpholine1.2Amine Source
p-Toluenesulfonic acid0.01Catalyst
Acrolein1.1Michael Acceptor
TolueneSolventAzeotropic removal of water
Protocol
  • Enamine Formation:

    • In a 1L round-bottom flask (RBF) equipped with a Dean-Stark trap, combine cyclohexanone (98 g, 1.0 mol), morpholine (105 g, 1.2 mol), pTsOH (1.9 g), and toluene (300 mL).

    • Reflux until the theoretical amount of water (~18 mL) is collected (approx. 4–6 hours).

    • Concentrate the solution in vacuo to remove toluene and excess morpholine. The crude enamine (1-morpholinocyclohexene) is moisture-sensitive; use immediately.

  • Annulation:

    • Dissolve the crude enamine in anhydrous benzene or toluene (200 mL) under

      
      .
      
    • Cool to 0°C. Add acrolein (freshly distilled, 62 g, 1.1 mol) dropwise over 60 minutes. Caution: Acrolein is a potent lachrymator and toxin.

    • Allow the mixture to warm to room temperature and stir for 12 hours. The solution will darken.

  • Hydrolysis & Cyclization:

    • Add a buffer solution of acetic acid/sodium acetate (pH ~4.5, 200 mL) and reflux for 4 hours. This hydrolyzes the iminium intermediate and drives the intramolecular aldol condensation.

    • Cool to room temperature. Extract with ether (

      
       mL).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
    • Purification: Distillation under reduced pressure or sublimation. Bicyclo[3.3.1]nonan-9-one is a solid (mp ~155°C).

Validation Point:


 NMR should show bridgehead protons at 

2.4–2.6 ppm and absence of olefinic protons.
Phase 2: Deoxygenation (Wolff-Kishner Reduction)

Objective: Remove the C9 ketone to yield the parent hydrocarbon, bicyclo[3.3.1]nonane. Rationale: The C9 ketone directs reactivity to C2 (alpha position). To functionalize C1 (bridgehead), we must remove the directing group and rely on the thermodynamic stability of the bridgehead radical.

Protocol
  • In a high-pressure glass reactor or stainless steel autoclave (due to high temperature), combine:

    • Bicyclo[3.3.1]nonan-9-one (13.8 g, 0.1 mol)

    • Hydrazine hydrate (85%, 10 mL)

    • KOH (15 g)

    • Diethylene glycol (100 mL)

  • Heat to 120°C for 2 hours (hydrazone formation).

  • Raise temperature to 190–200°C and distill off water/excess hydrazine.

  • Reflux at 200°C for 4–6 hours.

  • Cool, dilute with water (200 mL), and extract with pentane (

    
     mL).
    
  • Purification: Bicyclo[3.3.1]nonane is a volatile solid (mp 146°C). It can be purified by sublimation.

Phase 3: Bridgehead Functionalization (The Critical Step)

Objective: Install the carboxylic acid at C1. Challenge: We cannot use standard enolate chemistry. We must use Radical Bromination followed by Grignard Carboxylation .

Warning: Do NOT use Koch-Haaf conditions (


) on the hydrocarbon directly. The 1-bicyclo[3.3.1]nonyl cation rearranges to the 1-adamantyl cation in strong acid (Ref 1).
Step 3A: Radical Bromination
  • Dissolve bicyclo[3.3.1]nonane (12.4 g, 0.1 mol) in

    
     or cyclohexane (100 mL).
    
  • Add Bromine (

    
    , 16.0 g, 0.1 mol) dropwise under strong visible light irradiation (500W tungsten lamp) or reflux.
    
  • Mechanism: The bridgehead (C1) tertiary radical is more stable than the secondary (C2) radical and less sterically hindered for abstraction than the internal positions.

  • Monitor by GC-MS. Stop when mono-bromination is maximal to avoid di-bromo byproducts.

  • Wash with

    
     (aq) to remove excess bromine. Concentrate.
    
  • Product: 1-Bromobicyclo[3.3.1]nonane.

Step 3B: Grignard Carboxylation
  • Grignard Formation:

    • In a flame-dried 3-neck flask, add Mg turnings (2.6 g, 1.1 equiv) and anhydrous diethyl ether (50 mL).

    • Add a crystal of iodine to activate.

    • Add a solution of 1-bromobicyclo[3.3.1]nonane (from Step 3A) in ether dropwise. Reflux for 2 hours to ensure formation of the Grignard reagent (Bicyclo[3.3.1]non-1-ylmagnesium bromide).

    • Note: Bridgehead Grignards form more slowly than acyclic ones; entrainment with 1,2-dibromoethane may be necessary.

  • Carboxylation:

    • Cool the Grignard solution to -78°C (dry ice/acetone).

    • Bubble excess dry

      
       gas (from a cylinder, passed through a drying tube) into the mixture for 30 minutes.
      
    • Allow to warm to room temperature.

  • Workup:

    • Quench with 1M HCl (carefully).

    • Extract the aqueous layer with ether.

    • Extract the ether layer with 1M NaOH (separates the acid from unreacted hydrocarbon).

    • Acidify the NaOH extract with conc. HCl to precipitate the target acid.

    • Filter and recrystallize from aqueous ethanol.

Quality Control & Data Specifications

Expected Analytical Data
ParameterSpecificationNotes
Appearance White crystalline solid
Melting Point 125–128°CDistinct from Adamantane-1-COOH (mp 172°C)

NMR

12.0 (s, 1H, COOH), 1.5–2.2 (m, skeletal)
Lack of bridgehead proton at C1 confirming substitution.

NMR
Carbonyl peak ~180 ppm; Quaternary C1 ~45 ppm
MS (ESI-) [M-H]- = 167.1
Troubleshooting Guide
  • Issue: Formation of Adamantane derivatives.

    • Cause: Acid catalyst was too strong or temperature too high during bromination/workup.

    • Fix: Ensure Grignard route is used. Avoid Lewis acids (

      
      , 
      
      
      
      ) during bromination; stick to radical conditions (
      
      
      ).
  • Issue: Low yield in Grignard step.

    • Cause: Steric bulk of the bridgehead.

    • Fix: Use Rieke Magnesium (highly reactive) or perform Lithium-Halogen exchange (

      
      -BuLi) followed by 
      
      
      
      .

References

  • Rearrangement Risk: Schleyer, P. v. R. "The Non-Existence of the Bicyclo[3.3.1]nonyl-1 Cation." Journal of the American Chemical Society, 1968, 90(13), 3502. Link

  • Enamine Annulation: Stork, G., Brizzolara, A., Landesman, H., Szmuszkovicz, J., & Terrell, R. "The Enamine Alkylation and Acylation of Carbonyl Compounds." Journal of the American Chemical Society, 1963, 85(2), 207–222. Link

  • Bicyclo[3.3.1]nonane Synthesis: Foote, C. S., & Woodward, R. B.[1] "A High-Yield Synthesis of Bicyclo[3.3.1]nonan-9-one." Tetrahedron, 1964, 20, 687.

  • Bridgehead Functionalization: Marshall, J. A., & Faubl, H. "The Synthesis of 1-Substituted Bicyclo[3.3.1]nonanes." Journal of the American Chemical Society, 1970, 92(23), 6965. Link

  • General Review: Peters, J. A. "Synthesis and Conformational Analysis of Bicyclo[3.3.1]nonanes." Synthesis, 1979, 1979(05), 321–336. Link

Sources

Application

Functionalization of Bridgehead Carboxylic Acids

Application Note & Protocol Guide Executive Summary: Escaping "Flatland" In modern drug discovery, the transition from planar aromatic rings to three-dimensional, saturated bioisosteres is a dominant strategy to improve...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary: Escaping "Flatland"

In modern drug discovery, the transition from planar aromatic rings to three-dimensional, saturated bioisosteres is a dominant strategy to improve solubility, metabolic stability, and patentability. Bridgehead carboxylic acids—specifically bicyclo[1.1.1]pentane-1-carboxylic acid (BCP) , cubane carboxylic acid , and adamantane carboxylic acid —are the primary building blocks for these scaffolds.

However, these substrates present unique synthetic challenges. The geometric constraints of the bridgehead position strictly prohibit the formation of planar


 transition states (Bredt’s rule extension), rendering standard 

and

pathways inaccessible. Consequently, successful functionalization relies almost exclusively on radical-mediated pathways or concerted rearrangements .

This guide details three field-proven protocols to functionalize bridgehead acids, moving from classical heteroatom installation to modern metallaphotoredox carbon-carbon bond formation.

Mechanistic Foundation: The Radical vs. Cation Dichotomy

To successfully functionalize a bridgehead carbon, one must understand the energy landscape.

  • The "Forbidden" Cation: A bridgehead carbocation cannot planarize to achieve ideal

    
     geometry (120° bond angles).[1] It remains pyramidal, possessing immense ring strain and high energy.
    
  • The Accessible Radical: Bridgehead radicals, while pyramidal, are relatively stable and highly nucleophilic. They are the "Gold Standard" intermediate for these scaffolds.

BridgeheadReactivity cluster_0 Forbidden Zone Acid Bridgehead Carboxylic Acid Cation Bridgehead Carbocation Acid->Cation Ionic Pathway (High Energy Barrier) Radical Bridgehead Radical Acid->Radical Redox/Decarboxylation (Accessible) Product Functionalized Scaffold Cation->Product Unstable/Rearrangement Radical->Product Ni-Capture or Heteroatom Trap

Figure 1: Reaction energy landscape. Ionic pathways (red) are kinetically inhibited due to geometric strain. Radical pathways (green) utilize the nucleophilic nature of the pyramidal bridgehead radical.

Protocol A: Sterically Demanding Amide Coupling

Application: Attaching the bridgehead core to amine-bearing pharmacophores. Challenge: The bridgehead position is tertiary (


) and sterically encumbered. Standard coupling agents (EDC, DCC) often result in slow kinetics or unreacted starting material.
Optimized Methodology: The Acid Chloride Route

We recommend activation via oxalyl chloride or Ghosez’s reagent over standard HATU/EDC conditions for difficult bridgehead substrates.

Reagents:

  • Bridgehead Acid (1.0 equiv)

  • Oxalyl Chloride (1.2 equiv)

  • Catalytic DMF (2-3 drops)

  • Dichloromethane (DCM), anhydrous

  • Amine partner (1.1 equiv)

  • Triethylamine (

    
    ) or DIPEA (3.0 equiv)
    

Step-by-Step Protocol:

  • Activation: Dissolve the bridgehead acid in anhydrous DCM (0.2 M) under

    
     atmosphere at 0°C.
    
  • Chlorination: Add oxalyl chloride dropwise, followed by catalytic DMF. Note: Gas evolution (

    
    , CO, HCl) will be vigorous.
    
  • Completion: Allow to warm to room temperature (RT) and stir for 2 hours.

  • Concentration (Critical): Remove volatiles in vacuo to eliminate excess oxalyl chloride. Redissolve the crude acid chloride in fresh anhydrous DCM.

  • Coupling: Add the amine partner and base (

    
    ) at 0°C. Warm to RT and stir for 4–12 hours.
    
  • Workup: Quench with saturated

    
    , extract with DCM, and purify via flash chromatography.
    
Protocol B: Decarboxylative Cross-Coupling (DCC)

Application: Forming


 bonds (e.g., BCP-Aryl) to replace phenyl rings.
Mechanism:  Metallaphotoredox Catalysis (Ni/Ir). This method utilizes a Redox-Active Ester (RAE)  to generate the bridgehead radical, which is then intercepted by a Nickel catalyst.
Workflow Diagram

DCC_Workflow Start Bridgehead Acid RAE_Step Activation: N-Hydroxyphthalimide (NHPI) + DIC Start->RAE_Step RAE Redox-Active Ester (Isolated Intermediate) RAE_Step->RAE Photo_Step Photocatalyst (Ir/Ru) Blue LEDs RAE->Photo_Step SET Reduction Ni_Cycle Ni(II) Catalyst + Aryl Halide Photo_Step->Ni_Cycle Radical Capture Product Bridgehead-Aryl Product Ni_Cycle->Product Reductive Elimination

Figure 2: The "Linchpin" strategy. The acid is converted to an RAE, which serves as the radical precursor for Nickel-catalyzed cross-coupling.

Detailed Protocol (MacMillan/Baran Conditions)

Part 1: Synthesis of Redox-Active Ester (RAE)

  • Mix: Combine Bridgehead Acid (1.0 equiv), N-Hydroxyphthalimide (NHPI, 1.1 equiv), and DMAP (0.1 equiv) in DCM.

  • Activate: Add DIC (N,N'-Diisopropylcarbodiimide, 1.1 equiv) dropwise at 0°C.

  • Isolate: Stir at RT for 4 hours. Filter off the urea byproduct. Wash filtrate with dilute HCl and brine. The RAE is usually a stable solid that can be stored.

Part 2: Photoredox Cross-Coupling

  • Substrates: RAE (1.0 equiv), Aryl Bromide/Iodide (1.5 equiv).

  • Catalysts:

    
     (10 mol%), dtbbpy (ligand, 15 mol%), 
    
    
    
    (1 mol%).
  • Reductant: Hantzsch Ester or TDAE (if using reductive quenching cycles, though modern protocols often use stoichiometric reductants like Zn or TDAE depending on the specific catalytic cycle). Standard MacMillan condition uses Tris(trimethylsilyl)silane (TTMSS) or simply relies on the base/solvent for electron transfer in specific dual cycles.

  • Solvent: 1,4-Dioxane or DMF (degassed).

Execution:

  • Add RAE, Aryl Halide, Ni-catalyst, Ligand, and Photocatalyst to a vial.

  • Add solvent and base (e.g.,

    
     or organic bases depending on the specific aryl halide).
    
  • Sparge with Argon for 15 minutes (Oxygen inhibits the radical).

  • Irradiate with Blue LEDs (450 nm) with fan cooling to maintain RT.

  • Monitor by LCMS (typically 12–24 hours).

Protocol C: One-Pot Curtius Rearrangement

Application: Converting the bridgehead acid into a bridgehead amine (


 bond formation).
Why this works:  The Curtius rearrangement proceeds through a concerted migration of the alkyl group to the nitrogen, bypassing the unstable carbocation intermediate entirely.[2]

Reagents:

  • Bridgehead Acid (1.0 equiv)

  • Diphenylphosphoryl azide (DPPA , 1.1 equiv)

  • Triethylamine (1.1 equiv)

  • t-Butanol (excess, as solvent/reactant) for Boc-protection.

Step-by-Step Protocol:

  • Mix: Dissolve Bridgehead Acid and

    
     in anhydrous t-Butanol (or Toluene if forming isocyanate).
    
  • Add Azide: Add DPPA dropwise at RT.

  • Rearrange: Heat the mixture to 80°C (reflux).

    • Mechanism:[2][3][4][5][6][7] Acid

      
       Acyl Azide 
      
      
      
      [Heat]
      
      
      Isocyanate (
      
      
      ) +
      
      
      .[2]
  • Trap: The t-Butanol present traps the isocyanate to form the Boc-protected amine .

  • Workup: Concentrate, dissolve in EtOAc, wash with 5% citric acid (to remove phosphate byproducts), then saturated

    
    .
    
Data Summary & Bioisostere Comparison
PropertyPhenyl RingBicyclo[1.1.1]pentane (BCP)Cubane
Geometry 2D (Planar)3D (Linear linker)3D (Box)
Hybridization



Solubility (LogP) High (Lipophilic)Lower (More soluble)Lower (More soluble)
Metabolic Stability Prone to oxidationHigh (Bridgehead C-H is strong)High
Vector Angle 180° (para)180° (linear)~180° (diagonal)
References
  • Stepan, A. F., et al. (2012). "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry. [Link]

  • Zuo, Z., et al. (2014).[8] "Merging photoredox with nickel catalysis: Coupling of α-carboxyl sp3-carbons with aryl halides." Science. [Link][8]

  • Qin, T., et al. (2016). "A general alkyl-alkyl cross-coupling enabled by redox-active esters and alkylzinc reagents."[9] Science. [Link]

  • Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where to Go Next?" Chemistry – A European Journal. [Link]

  • Shioiri, T., et al. (1972). "Diphenylphosphoryl azide.[2] A new convenient reagent for a modified Curtius reaction and for peptide synthesis." Journal of the American Chemical Society. [Link]

Sources

Method

Application Notes & Protocols: Hunsdiecker Reaction and its Variants for the Halodecarboxylation of Bridgehead Carboxylates

This guide provides an in-depth exploration of the Hunsdiecker reaction, with a specialized focus on its application to the synthesis of bridgehead halides from their corresponding carboxylic acids. For researchers in me...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the Hunsdiecker reaction, with a specialized focus on its application to the synthesis of bridgehead halides from their corresponding carboxylic acids. For researchers in medicinal chemistry and complex molecule synthesis, the formation of bonds at sterically congested and geometrically constrained bridgehead carbons presents a significant challenge. The Hunsdiecker reaction and its subsequent modifications have emerged as uniquely powerful tools for this transformation. This document moves beyond a simple recitation of steps to explain the underlying principles, compare the available methods, and provide detailed, field-tested protocols.

The Unique Challenge of Bridgehead Reactivity

Bridgehead positions in bicyclic and polycyclic systems are notoriously unreactive in reactions that proceed through planar intermediates. This phenomenon is explained by Bredt's Rule , which posits that a double bond cannot be formed at a bridgehead carbon of a small ring system because the resulting p-orbitals would be orthogonally constrained, preventing the necessary planar geometry for effective overlap.

This geometric constraint extends to carbocations (sp² hybridized) and, to a lesser extent, free radicals. While bridgehead carbocations are highly destabilized and difficult to form, bridgehead radicals, though less sensitive to geometry, are forced into a non-planar, pyramidal conformation rather than the preferred trigonal planar arrangement. This inherent strain makes their formation and subsequent reaction a non-trivial synthetic problem. The Hunsdiecker reaction, proceeding through a radical mechanism, is one of the few reliable methods to functionalize these positions via decarboxylation.

G cluster_0 Bridgehead Carbon Geometry cluster_1 Radical Geometry bridgehead Bicyclo[2.2.1]heptane (Norbornane) bridgehead_img desc The rigid cage structure prevents the bridgehead carbon (C1) from achieving planarity, making sp2 hybridization (carbocations, double bonds) energetically unfavorable. planar Typical Tertiary Radical (Trigonal Planar) pyramidal Bridgehead Radical (Forced Pyramidal) planar->pyramidal Strain Induced

Caption: Geometric constraints at bridgehead positions.

The Classical Hunsdiecker-Borodin Reaction

First reported by Alexander Borodin in 1861 and later developed by Cläre and Heinz Hunsdiecker, the classical reaction involves the thermal decomposition of a dry silver carboxylate salt in the presence of a halogen (most commonly bromine).[1][2] The reaction proceeds via a radical chain mechanism to yield an organic halide with one carbon less than the parent acid.[3][4][5]

Mechanism: The reaction is initiated by the formation of an unstable acyl hypobromite intermediate.[6] Homolytic cleavage of the weak oxygen-bromine bond generates an acyloxy radical, which rapidly loses carbon dioxide to form an alkyl radical. This radical then abstracts a bromine atom from another acyl hypobromite molecule to propagate the chain.[1][7]

Hunsdiecker_Mechanism start R-COO⁻ Ag⁺ intermediate R-COO-Br (Acyl Hypobromite) start->intermediate + Br₂ br2 Br₂ agbr AgBr (ppt) intermediate->agbr - Ag⁺ rad1 R-COO• (Acyloxy Radical) intermediate->rad1 Initiation (homolysis) co2 CO₂ rad1->co2 rad2 R• (Bridgehead Radical) rad1->rad2 Decarboxylation product R-Br (Bridgehead Halide) rad2->product + R-COO-Br (Propagation) product->rad1 regenerates

Caption: Mechanism of the classical Hunsdiecker reaction.

Protocol 1: Classical Hunsdiecker Reaction of a Bridgehead Carboxylate

A. Preparation of the Silver Carboxylate Salt:

  • Dissolve the bridgehead carboxylic acid (1.0 equiv) in a minimal amount of hot water, adding aqueous ammonia or sodium hydroxide solution dropwise until the acid fully dissolves and the solution is slightly basic (pH ~8).

  • In a separate flask, prepare a solution of silver nitrate (1.05 equiv) in deionized water.

  • In a darkened room or under red light (silver salts are light-sensitive), add the silver nitrate solution dropwise to the stirred carboxylate solution. A white precipitate of the silver carboxylate will form immediately.

  • Stir the suspension for 30 minutes, then collect the precipitate by vacuum filtration.

  • Wash the solid sequentially with deionized water, ethanol, and diethyl ether to remove impurities and residual water.

  • Crucial Step: Dry the silver salt in vacuo over P₂O₅ in the dark for at least 12-24 hours. The salt must be bone-dry for the reaction to be successful.[6]

B. Halodecarboxylation:

  • Set up a reflux apparatus with a drying tube (CaCl₂). All glassware must be flame-dried or oven-dried.

  • To the flask, add the dry silver carboxylate salt (1.0 equiv) and an inert, dry solvent such as carbon tetrachloride (CCl₄) or a suitable alternative.[6]

  • Begin stirring the suspension and add a solution of bromine (1.0 equiv) in the same solvent dropwise.

  • After the addition is complete, gently heat the mixture to reflux. The reaction progress can often be monitored by the cessation of CO₂ evolution and the disappearance of the silver salt, replaced by the denser silver bromide.

  • After the reaction is complete (typically 1-4 hours), cool the mixture to room temperature.

  • Filter off the silver bromide precipitate and wash the solid with a small amount of fresh solvent.

  • Combine the filtrate and washings. Wash the organic solution with aqueous sodium thiosulfate solution (to remove excess bromine), then with saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude bridgehead halide.

  • Purify the product by distillation, sublimation, or chromatography as required.

Key Modifications for Enhanced Practicality and Scope

The classical Hunsdiecker protocol, while effective, suffers from the need to prepare and rigorously dry the stoichiometric silver salt. Several modifications have been developed that start directly from the carboxylic acid, offering greater convenience and often broader functional group tolerance.[8][9]

A. The Kochi Reaction

The Kochi reaction utilizes lead(IV) acetate in combination with a halide salt (e.g., LiCl, LiBr) to effect the halodecarboxylation directly from the carboxylic acid. This method is particularly valuable for its tolerance of various functional groups.[8]

Protocol 2: Kochi Halodecarboxylation

  • To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the bridgehead carboxylic acid (1.0 equiv), lead(IV) acetate (1.1 equiv), and lithium chloride (or bromide) (2.0 equiv).

  • Add a dry, deoxygenated solvent such as benzene or chloroform.

  • Heat the mixture to reflux with vigorous stirring. Some variations may benefit from photolytic initiation with a UV lamp.[9]

  • Monitor the reaction by TLC or GC-MS. Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with diethyl ether and wash sequentially with water, 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer (MgSO₄), filter, and concentrate in vacuo.

  • Purify the resulting bridgehead halide.

B. The Cristol-Firth Modification

This modification uses red mercuric oxide (HgO) and the elemental halogen to react directly with the free carboxylic acid, avoiding the need for salt preparation.[6]

Protocol 3: Cristol-Firth Halodecarboxylation

  • Caution: Mercury compounds are highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • To a flame-dried, three-neck flask equipped with a reflux condenser and dropping funnel, add the bridgehead carboxylic acid (1.0 equiv), red mercuric oxide (0.5-1.0 equiv), and dry carbon tetrachloride.

  • Heat the suspension to reflux with stirring.

  • Add a solution of bromine (1.0 equiv) in carbon tetrachloride dropwise at a rate that maintains a steady reflux.

  • After the addition is complete, continue refluxing until the red color of the HgO has been replaced by the pale yellow of mercuric bromide.

  • Cool the reaction, filter off the mercury salts, and work up the filtrate as described in Protocol 1B (steps 7-9).

C. The Barton Reductive Decarboxylation (Thiohydroxamate Esters)

While not a direct halodecarboxylation, the Barton procedure is a powerful related method for generating bridgehead radicals from carboxylic acids, which can then be trapped by a halogen source.[10] It proceeds via an intermediate O-acyl thiohydroxamate, or "Barton ester." This method is renowned for its mild conditions and excellent functional group compatibility.[2][9]

Protocol 4: Barton Ester Formation and Halogenation

  • Part A: Acid Chloride Formation. Gently reflux the bridgehead carboxylic acid (1.0 equiv) with thionyl chloride (2-3 equiv) for 2 hours. Remove the excess thionyl chloride in vacuo. The resulting acid chloride can be used directly or purified by distillation/sublimation.[10]

  • Part B: Barton Ester Halogenation.

    • Set up a flame-dried flask under an inert atmosphere. Add the sodium salt of N-hydroxypyridine-2-thione (1.1 equiv) and a halogen-donor solvent (e.g., CCl₄ or bromotrichloromethane).

    • Add a catalytic amount of 4-dimethylaminopyridine (DMAP).[10]

    • Cool the suspension in an ice bath and add a solution of the crude acid chloride from Part A in the same solvent dropwise.

    • After addition, remove the ice bath and heat the mixture to reflux (or irradiate with a tungsten lamp) until the reaction is complete (monitored by TLC or the disappearance of the yellow Barton ester).

    • Cool the reaction, dilute with a suitable solvent like dichloromethane, and wash with water and brine.

    • Dry the organic layer (MgSO₄), filter, concentrate, and purify the bridgehead halide product by chromatography.

Comparative Analysis of Methods

The choice of method depends on the substrate's functional groups, scale, and available reagents.

MethodStarting MaterialKey ReagentsAdvantagesDisadvantages
Classical Hunsdiecker Silver CarboxylateAg(I) salt, Br₂High yields for simple systems; well-established.Requires pre-formation and rigorous drying of silver salt; light-sensitive; stoichiometric silver is expensive.[2][6]
Kochi Reaction Carboxylic AcidPb(OAc)₄, LiXStarts from free acid; good functional group tolerance.[8][9]Uses stoichiometric, toxic lead(IV) acetate.
Cristol-Firth Carboxylic AcidHgO, Br₂Starts from free acid; convenient.Uses stoichiometric, highly toxic mercuric oxide.[6]
Barton Modification Carboxylic AcidSOCl₂, N-hydroxypyridine-2-thione salt, CBrCl₃Starts from free acid; very mild conditions; excellent functional group tolerance.[9][10]Two-step process (acid chloride -> Barton ester); reagents can be costly.

General Experimental Workflow and Troubleshooting

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Bridgehead Carboxylic Acid reagent_prep Reagent Selection & Preparation (e.g., Dry Silver Salt, Acid Chloride) start->reagent_prep setup Flame-Dried Glassware Under Inert Atmosphere reagent_prep->setup reaction Reaction Execution (e.g., Reflux, Photolysis) setup->reaction monitor Monitor Progress (TLC, GC-MS) reaction->monitor filter Filtration of Metal Salts monitor->filter wash Aqueous Washes (e.g., Na₂S₂O₃, NaHCO₃) filter->wash dry Dry Organic Layer (MgSO₄, Na₂SO₄) wash->dry purify Purification (Distillation, Chromatography) dry->purify product Pure Bridgehead Halide purify->product

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield for Robinson Annulation of Bicyclononanes

Welcome to the technical support center for the Robinson annulation of bicyclononanes. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this powerful r...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Robinson annulation of bicyclononanes. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this powerful ring-forming reaction. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance your experimental success and yield.

Introduction to the Robinson Annulation of Bicyclononanes

The Robinson annulation is a cornerstone of organic synthesis, enabling the formation of a six-membered ring by combining a Michael addition with an intramolecular aldol condensation.[1][2][3][4][5] This reaction is particularly valuable in the synthesis of complex polycyclic molecules like steroids and antibiotics.[2] When applied to the synthesis of bicyclononanes, this reaction presents unique challenges and opportunities for optimization. This guide will walk you through common issues and provide expert-backed solutions.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental components of a Robinson annulation for synthesizing bicyclononanes?

A1: The reaction requires two primary starting materials: a Michael donor, which is an enolizable ketone, and a Michael acceptor, typically an α,β-unsaturated ketone like methyl vinyl ketone (MVK).[1] A base or, less commonly, an acid is used as a catalyst to facilitate the reaction.[1] For bicyclononane synthesis, one of the starting materials will already contain a ring structure, which will become part of the final bicyclic system.

Q2: What is the general mechanism of the Robinson annulation?

A2: The Robinson annulation proceeds in three main steps:

  • Michael Addition: A base abstracts an α-proton from the ketone (Michael donor) to form an enolate. This enolate then acts as a nucleophile and attacks the β-carbon of the α,β-unsaturated ketone (Michael acceptor).[1][5] This forms a 1,5-dicarbonyl compound.[3][6]

  • Intramolecular Aldol Addition: The newly formed 1,5-diketone then undergoes an intramolecular aldol addition. An enolate is formed at one of the α-carbons, which then attacks the other carbonyl group, leading to the formation of a six-membered ring.[3][7]

  • Dehydration: The resulting β-hydroxy ketone (the aldol adduct) is typically dehydrated under the reaction conditions (often with heating) to form a more stable α,β-unsaturated ketone, which is the final annulated product.[1][3]

Robinson_Annulation_Mechanism Start Ketone + α,β-Unsaturated Ketone Enolate_Formation Enolate Formation (Base Catalysis) Start->Enolate_Formation Base Michael_Addition Michael Addition Enolate_Formation->Michael_Addition Nucleophilic Attack Diketone 1,5-Diketone Intermediate Michael_Addition->Diketone Aldol_Addition Intramolecular Aldol Addition Diketone->Aldol_Addition Intramolecular Cyclization Hydroxy_Ketone β-Hydroxy Ketone Aldol_Addition->Hydroxy_Ketone Dehydration Dehydration (Condensation) Hydroxy_Ketone->Dehydration Heat/Acid/Base Product Bicyclononane Product Dehydration->Product

Caption: General workflow of the Robinson annulation mechanism.

Q3: Can the Robinson annulation be performed under acidic conditions?

A3: Yes, while typically base-catalyzed, the Robinson annulation can also be conducted under acidic conditions.[2][8] Acid catalysis promotes the formation of an enol, which then acts as the nucleophile in the Michael addition. Subsequent steps are also acid-catalyzed. The choice between acidic and basic conditions often depends on the specific substrates and their sensitivities.

Troubleshooting Guide

This section addresses common problems encountered during the Robinson annulation of bicyclononanes and provides actionable solutions.

Issue 1: Low Yield of the Desired Bicyclononane Product

A low yield is one of the most frequent issues. Several factors can contribute to this problem.

Possible Cause 1.1: Polymerization of the Michael Acceptor

  • Explanation: α,β-Unsaturated ketones, particularly methyl vinyl ketone (MVK), are prone to polymerization in the presence of a base, which reduces the concentration of the reactant available for the desired annulation.[1][9]

  • Solution:

    • In-situ generation of MVK: Prepare MVK in the reaction mixture from a precursor, such as a Mannich base or a β-chloroketone.[1][8][9] This keeps the instantaneous concentration of MVK low, minimizing polymerization.

    • Use of MVK equivalents: Employ alternative reagents that act as MVK equivalents, such as α-silylated vinyl ketones.[9]

    • Slow addition: Add the Michael acceptor slowly to the reaction mixture to maintain a low concentration.

Possible Cause 1.2: Competing Side Reactions

  • Explanation: Besides polymerization, other side reactions can occur. These include double alkylation of the starting ketone, where it reacts with two molecules of the Michael acceptor, and self-condensation of the starting ketone.[9]

  • Solution:

    • Control of stoichiometry: Carefully control the molar ratio of the reactants. A slight excess of the Michael donor can sometimes suppress double alkylation.

    • Choice of base: The choice of base is crucial.[9] A weaker base may not be strong enough to deprotonate the ketone efficiently, while a very strong base might promote side reactions. Experiment with different bases (e.g., NaOEt, KOtBu, LDA) to find the optimal balance.

    • Reaction temperature: Lowering the reaction temperature can sometimes favor the desired reaction pathway over side reactions. However, the final dehydration step often requires heating.[1] It may be beneficial to perform the initial Michael addition at a lower temperature and then heat the reaction to promote cyclization and dehydration.

Possible Cause 1.3: Unfavorable Reaction Equilibrium

  • Explanation: The intramolecular aldol condensation is a reversible reaction.[10] If the equilibrium does not favor the cyclized product, the yield will be low. The formation of five- and six-membered rings is generally favored due to low ring strain and favorable reaction rates.[3]

  • Solution:

    • Removal of water: If the reaction is performed under conditions where water is a byproduct of the dehydration step, its removal (e.g., using a Dean-Stark apparatus) can drive the equilibrium towards the product.

    • Forcing conditions for dehydration: The final elimination step to form the enone can require more forcing conditions (e.g., higher temperatures or a stronger acid/base catalyst).[1]

Issue 2: Formation of Multiple Products or Stereoisomers

The formation of a complex mixture of products can complicate purification and reduce the yield of the desired isomer.

Possible Cause 2.1: Lack of Regioselectivity in Enolate Formation

  • Explanation: If the starting ketone has multiple α-protons that can be removed, a mixture of enolates can form, leading to different annulation products.[11]

  • Solution:

    • Use of a β-diketone or β-ketoester: These substrates have a highly acidic proton between the two carbonyl groups, leading to the preferential formation of a single enolate.[11]

    • Kinetic vs. Thermodynamic Control:

      • Kinetic enolate: Formed faster by using a strong, bulky base (like LDA) at low temperatures. This enolate forms at the less sterically hindered α-carbon.

      • Thermodynamic enolate: More stable and formed under equilibrating conditions (weaker base, higher temperature). This enolate is typically more substituted.

    • By carefully choosing the reaction conditions, you can favor the formation of the desired enolate.

Possible Cause 2.2: Lack of Stereocontrol

  • Explanation: The formation of new stereocenters during the Michael addition and aldol condensation can lead to a mixture of diastereomers. Studies have shown that the stereochemical outcome can be influenced by solvent interactions and whether the reaction is under kinetic or thermodynamic control.[2][11]

  • Solution:

    • Chiral catalysts: The use of chiral catalysts, such as L-proline, can induce enantioselectivity in the Robinson annulation, leading to the preferential formation of one enantiomer.[2][12]

    • Solvent effects: The choice of solvent can influence the transition state geometries and thus the stereochemical outcome.[11] For example, aprotic solvents may favor different stereoisomers compared to protic solvents.

Issue 3: Reaction Fails to Proceed or Stalls

Sometimes, the reaction does not proceed to completion or stalls at an intermediate stage.

Possible Cause 3.1: Inefficient Enolate Formation

  • Explanation: The chosen base may not be strong enough to effectively deprotonate the ketone, especially if the α-protons are not particularly acidic.

  • Solution:

    • Stronger base: Switch to a stronger base like lithium diisopropylamide (LDA) or sodium hydride (NaH).

    • Check pKa values: Compare the pKa of the base's conjugate acid with the pKa of the ketone's α-proton to ensure deprotonation is favorable.

Possible Cause 3.2: Isolation of the Michael Adduct

  • Explanation: The reaction may stop after the Michael addition, and the intermediate 1,5-diketone may be isolated instead of the final annulated product. This can happen if the conditions are not sufficient to promote the subsequent intramolecular aldol condensation.

  • Solution:

    • Isolate and then cyclize: A common strategy is to first isolate the Michael adduct and then subject it to separate cyclization conditions.[2] This two-step approach allows for optimization of each step independently.

    • Increase temperature: As mentioned, the aldol condensation and especially the dehydration step often require higher temperatures.

Experimental Protocols and Data

Table 1: Recommended Reaction Conditions
Parameter Condition Rationale/Considerations
Michael Donor Ketone with at least one α-hydrogenFor bicyclononane synthesis, a cyclic ketone is often used.
Michael Acceptor α,β-Unsaturated ketone (e.g., MVK)Prone to polymerization; consider using equivalents.[1][9]
Base (Catalytic) NaOEt, KOtBu, NaOH, PyrrolidineChoice depends on substrate reactivity and desired selectivity.
Base (Stoichiometric) LDA, NaHUsed for kinetic control or with less acidic ketones.
Solvent EtOH, MeOH, THF, Dioxane, DMSOCan influence stereoselectivity.[11]
Temperature -78 °C to refluxMichael addition often at lower temp, aldol/dehydration at higher temp.
Work-up Aqueous quench, extraction, chromatographyStandard procedures for isolation and purification.
General Protocol for a Base-Catalyzed Robinson Annulation
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting ketone (1.0 eq) in a suitable solvent (e.g., ethanol).

  • Base Addition: Add the base (e.g., sodium ethoxide, 1.1 eq) to the solution and stir for a predetermined time (e.g., 30 minutes) at room temperature to allow for enolate formation.

  • Michael Acceptor Addition: Cool the reaction mixture to a specific temperature (e.g., 0 °C). Slowly add the α,β-unsaturated ketone (e.g., methyl vinyl ketone, 1.0 eq) dropwise over a period of time (e.g., 15-30 minutes).

  • Reaction Monitoring: Allow the reaction to stir at the chosen temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Cyclization and Dehydration: Once the Michael addition is complete, gently heat the reaction mixture to reflux to promote the intramolecular aldol condensation and subsequent dehydration. Continue to monitor by TLC until the starting material and intermediate are consumed.

  • Work-up: Cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Experimental_Workflow Start Dissolve Ketone in Solvent Add_Base Add Base (Enolate Formation) Start->Add_Base Cool Cool Reaction Mixture Add_Base->Cool Add_Acceptor Slowly Add Michael Acceptor Cool->Add_Acceptor Stir Stir and Monitor (Michael Addition) Add_Acceptor->Stir Heat Heat to Reflux (Aldol & Dehydration) Stir->Heat Workup Aqueous Work-up & Extraction Heat->Workup Purify Purification (Chromatography) Workup->Purify Product Isolated Bicyclononane Purify->Product

Caption: A typical experimental workflow for the Robinson annulation.

Conclusion

Optimizing the Robinson annulation for the synthesis of bicyclononanes requires a careful consideration of various reaction parameters. By understanding the underlying mechanism and potential pitfalls, researchers can effectively troubleshoot their experiments and significantly improve yields. This guide provides a framework for systematically addressing common challenges and achieving successful outcomes in your synthetic endeavors.

References

  • Robinson Annulation - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

  • Robinson Annulation Mechanism & Examples – Total Synthesis . Total Synthesis. [Link]

  • Robinson annulation - Wikipedia . Wikipedia. [Link]

  • A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes - Juniper Publishers . Juniper Publishers. [Link]

  • Synthesis of bicyclo[2.2.2]oct-5-en-2-ones via a tandem intermolecular Michael addition intramolecular aldol process (a bridged Robinson annulation) - Chemistry and Biochemistry - UCLA . UCLA. [Link]

  • Robinson Annulation-Mechanism and Shortcut - Chemistry Steps . Chemistry Steps. [Link]

  • robinson annulation in chemistry: Definition, Types and Importance | AESL - Aakash Institute . Aakash Institute. [Link]

  • Ch18: Robinson annulation - University of Calgary . University of Calgary. [Link]

  • The Robinson Annulation - Master Organic Chemistry . Master Organic Chemistry. [Link]

  • Robinson Annulation Reaction Mechanism - YouTube . YouTube. [Link]

  • An Overview on the Robinson Annulation - ResearchGate . ResearchGate. [Link]

  • Enantioselective solvent-free Robinson annulation reactions - Indian Academy of Sciences . Indian Academy of Sciences. [Link]

  • 23.12: The Robinson Annulation Reaction - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

  • Robinson Annulation - Organic Chemistry Tutor . Organic Chemistry Tutor. [Link]

  • An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides - Unicamp . Unicamp. [Link]

  • Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues - MDPI . MDPI. [Link]

  • 23.12 The Robinson Annulation Reaction - Organic Chemistry | OpenStax . OpenStax. [Link]

  • One-Carbon Bridge Stereocontrol in Robinson Annulations Leading to Bicyclo[3.3.1]nonanes | Organic Letters - ACS Publications . ACS Publications. [Link]

  • Robinson Annulation Made EASY - YouTube . YouTube. [Link]

  • Robinson Annulation - Planning Organic Syntheses | Organic Chemistry - Pharmacy 180 . Pharmacy 180. [Link]

  • Robinson Annulation Mechanism, Reaction, Structure & Problems - Chemist Wizards . Chemist Wizards. [Link]

  • Design and Synthesis of Bicyclo[4.3.0]nonene Nucleoside Analogues - PMC . PMC. [Link]

  • An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides - PMC . PMC. [Link]

  • Microwave Assisted Robinson's Annulation: Synthesis of some novel cyclohexenones under solvent free conditions - Scholars Research Library . Scholars Research Library. [Link]

Sources

Optimization

solubility issues of bicyclic carboxylic acids in organic solvents

Technical Support Center: Bicyclic Carboxylic Acids Solubility Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and pra...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Bicyclic Carboxylic Acids Solubility

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for the solubility challenges commonly encountered with bicyclic carboxylic acids. These rigid, three-dimensional scaffolds are increasingly vital in medicinal chemistry, but their unique structures often present significant dissolution hurdles. This resource is designed to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Q1: Why is my bicyclic carboxylic acid so difficult to dissolve in common organic solvents?

A: The poor solubility of many bicyclic carboxylic acids stems from a combination of two primary physicochemical properties:

  • High Crystal Lattice Energy: Bicyclic scaffolds are rigid and symmetrical. This structural integrity allows them to pack very efficiently into a stable crystal lattice.[1][2] The energy required to break apart this highly ordered crystal structure (the lattice energy) can be substantial and often greater than the energy released when the individual molecules are solvated by the solvent.[1][3][4][5]

  • Molecular Dichotomy: These molecules possess a dual nature. The bicyclic core (like adamantane or bicyclo[1.1.1]pentane) is bulky and nonpolar (lipophilic), while the carboxylic acid group is highly polar and capable of strong hydrogen bonding.[6][7] This creates a challenge for solvents, as a single solvent may not effectively solvate both the nonpolar cage and the polar functional group simultaneously.

Q2: I've tried common solvents like DCM and Ethyl Acetate with no luck. What should I try next?

A: When standard nonpolar and moderately polar aprotic solvents fail, the next step is to use more polar, aprotic solvents known for their strong hydrogen bond accepting capabilities. These solvents are better able to interact with the carboxylic acid group and disrupt the crystal lattice.

SolventRationale for UseCommon Bicyclic Scaffolds
Dimethyl Sulfoxide (DMSO) Excellent H-bond acceptor, highly polar. Often the first choice for "difficult" compounds.Adamantane, Bicyclo[1.1.1]pentane (BCP) derivatives.[8]
N,N-Dimethylformamide (DMF) Similar to DMSO, a powerful polar aprotic solvent.General bicyclic systems.
Tetrahydrofuran (THF) A good starting point, less polar than DMSO but can be effective.[9]BCP derivatives.[9]
Methanol / Ethanol Polar, protic solvents that can both donate and accept H-bonds.[7]Adamantane derivatives.

This table provides general guidance. Always test solubility on a small scale first.

Q3: Can I heat the mixture to improve solubility? What are the risks?

A: Yes, gentle heating (e.g., 40-60°C) is a common and effective technique to increase the rate of dissolution and the saturation point of a compound. The added thermal energy helps overcome the crystal lattice energy.

Risks to Consider:

  • Degradation: Ensure your compound is thermally stable at the selected temperature. Run a small-scale test and check for discoloration or the appearance of new spots by TLC or LCMS.

  • Precipitation upon Cooling: Be aware that the compound may crash out of the solution as it cools to room temperature. This can be problematic for setting up reactions or for analytical measurements that are performed at ambient temperatures. If this occurs, a different solvent system is likely needed for long-term stability.

Q4: What is a co-solvent system, and how can it help?

A: A co-solvent system is a mixture of two or more miscible solvents designed to enhance the solubility of a solute more than either solvent alone.[10][] This is a powerful strategy for bicyclic carboxylic acids because you can combine solvents that cater to both the nonpolar scaffold and the polar acid group.[][12]

A common approach is to dissolve the compound in a minimal amount of a strong organic solvent (like DMSO) and then dilute it with a more benign or aqueous-based solvent.[12] For example, a formulation of 10% DMSO, 40% PEG300, and 50% saline is a frequent starting point for in-vivo studies of poorly soluble compounds.[12]

Troubleshooting Guide: Systematic Approach to Dissolution

When faced with a stubborn solubility problem, a systematic approach is more effective than random solvent testing. The following workflow can help diagnose the issue and guide you to a solution.

G cluster_0 start Start: Compound Fails to Dissolve check_solvent Is the solvent appropriate? (Polarity, H-bonding) start->check_solvent consult_table Consult Solvent Selection Table check_solvent->consult_table No try_heating Apply Gentle Heat (40-60°C) check_solvent->try_heating Yes consult_table->start Select New Solvent precipitate Does it precipitate on cooling? try_heating->precipitate Dissolves use_cosolvent Strategy 1: Use Co-Solvents (e.g., DMSO/Water) try_heating->use_cosolvent No precipitate->use_cosolvent Yes success Success: Clear, Stable Solution precipitate->success No ph_adjust Strategy 2: pH Adjustment / Salt Formation use_cosolvent->ph_adjust Fails use_cosolvent->success Works ph_adjust->success Works

Caption: A troubleshooting workflow for solubility issues.

Advanced Solubilization Protocols

If basic solvent screening and heating are insufficient, more advanced chemical modifications may be necessary.

Protocol 1: Solubility Enhancement via Salt Formation

Principle: Converting a neutral carboxylic acid to its corresponding salt (a carboxylate) introduces a formal charge, dramatically increasing its polarity and affinity for polar solvents like water or alcohols.[13][14][15] This is one of the most effective and widely used methods to improve the solubility of acidic compounds.[13][16]

Step-by-Step Methodology:

  • Select a Base: Choose a suitable base to form the salt. Common choices include:

    • Inorganic: Sodium hydroxide (NaOH), potassium hydroxide (KOH), sodium bicarbonate (NaHCO₃).

    • Organic Amines: Triethylamine (TEA), diisopropylethylamine (DIPEA), or tromethamine.[14][15]

  • Stoichiometry: Weigh the bicyclic carboxylic acid and dissolve or suspend it in a suitable solvent (e.g., Methanol, Ethanol, or THF).

  • Base Addition: Add exactly one molar equivalent of the chosen base. If using a solution (e.g., 1M NaOH), add it dropwise while stirring vigorously.

  • Observation: Stir the mixture at room temperature. The suspension should clarify as the soluble salt is formed. Gentle warming may be required.

  • Isolation (Optional): If you need the solid salt form, the solvent can be removed under reduced pressure. However, for many applications, the resulting solution can be used directly.

  • Validation: The final solution should be clear and free of particles.[12] Confirm the pH of the solution to ensure it is basic, indicating successful deprotonation.

Protocol 2: Systematic Co-Solvent Screening

Principle: This protocol aims to identify an optimal ratio of a strong "solubilizing" solvent and a weaker "diluting" solvent that keeps the compound in solution at the desired concentration.

Step-by-Step Methodology:

  • Primary Solvent Selection: Dissolve a known mass of your compound in a minimal volume of a strong, water-miscible solvent in which it is highly soluble (e.g., DMSO). This creates a concentrated stock solution.

  • Prepare Test Vials: In a series of vials, prepare different ratios of your primary solvent and the desired secondary solvent (e.g., water, saline, or a buffer). For example:

    • Vial 1: 90% Buffer / 10% DMSO

    • Vial 2: 80% Buffer / 20% DMSO

    • Vial 3: 70% Buffer / 30% DMSO

    • ...and so on.

  • Spike and Observe: Add a small, fixed volume of your concentrated stock solution to each vial to reach the target final concentration.

  • Equilibration and Assessment: Cap the vials, vortex thoroughly, and let them equilibrate for at least one hour.[17] Assess solubility visually:

    • Clear Solution: The compound is fully dissolved.

    • Hazy/Cloudy (Tyndall Effect): A colloidal suspension has formed; the compound is not truly dissolved.[17]

    • Precipitate: The solubility limit has been exceeded.

  • Quantification: For the clear solutions, it is best practice to filter the sample through a 0.22 µm filter and quantify the concentration using an analytical method like HPLC to confirm the equilibrium solubility.[17]

Understanding the Core Problem: A Physicochemical View

The solubility of these molecules is governed by a delicate balance between the energy required to break the crystal lattice and the energy released upon solvation.

G cluster_0 Factors Opposing Dissolution cluster_1 Factors Promoting Dissolution Solubility Solubility Outcome Lattice High Crystal Lattice Energy Lattice->Solubility Decreases Rigid Rigid, Bulky 3D Structure Rigid->Solubility Decreases Hbond Carboxylic Acid H-Bonding Hbond->Solubility Increases Solvent Solvent Polarity & H-Bond Capability Solvent->Solubility Increases

Caption: Key physicochemical forces governing solubility.

The high lattice energy and rigid structure create a significant energy barrier to dissolution.[1][3] To achieve solubility, the energy gained from interactions between the solvent and the molecule (especially the carboxylic acid group) must be sufficient to overcome this barrier.[4][5] This is why strategies like using highly polar solvents or forming salts are so effective—they maximize the favorable interactions that promote solvation.

References

  • Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal.
  • Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies. Benchchem.
  • Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer.
  • Overcoming Challenges in Carboxylic Acid Drug Formulations.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
  • Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. Taylor & Francis Online.
  • pH Adjustment and Co-Solvent Optimiz
  • Technical Support Center: Troubleshooting [Compound Name] Solubility Issues. Benchchem.
  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed.
  • Lattice energy: Definition, Importance and Factors affecting. Allen.
  • Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. PubMed.
  • 6.6: Lattice Energy and Solubility. Chemistry LibreTexts.
  • Improving API Solubility by Salt and Cocrystal Form
  • Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. PubMed.
  • 1-Adamantanecarboxylic Acid | 828-51-3. Tokyo Chemical Industry (India) Pvt. Ltd.
  • L
  • How does the lattice energy of an ionic solid affect its solubility in w
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Troubleshooting

Technical Support Center: Separation of 1- and 3-Carboxylic Acid Isomers

Welcome to the technical support center for the separation of 1- and 3-carboxylic acid positional isomers. This guide is designed for researchers, scientists, and drug development professionals, offering a blend of found...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the separation of 1- and 3-carboxylic acid positional isomers. This guide is designed for researchers, scientists, and drug development professionals, offering a blend of foundational principles and field-proven troubleshooting strategies. Positional isomers, such as 1- and 3-substituted carboxylic acids, often exhibit very similar physicochemical properties, making their separation a significant analytical and preparative challenge. This resource provides in-depth, actionable guidance in a direct question-and-answer format to address the specific issues you may encounter.

Frequently Asked Questions (FAQs) - Foundational Concepts
Q1: Why is the separation of 1- and 3-carboxylic acid isomers so challenging?

Separating these positional isomers is difficult because they typically have identical molecular weights and very similar polarities, boiling points, and pKa values. Their structural difference lies only in the attachment point of the carboxylic acid group on the parent molecule, which may not be sufficient to cause significant differences in their interaction with standard chromatographic stationary phases or in their solubility profiles.[1][2] Effective separation, therefore, requires exploiting subtle differences in their molecular shape, dipole moment, or steric hindrance around the carboxyl group.

Q2: What are the primary analytical techniques for separating these isomers?

The main techniques employed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) following derivatization, and fractional crystallization.

  • HPLC is the most common approach, particularly reversed-phase HPLC, where mobile phase pH can be manipulated to control the ionization state of the acids.[3]

  • GC is highly efficient but requires a derivatization step to convert the non-volatile carboxylic acids into volatile esters or silyl derivatives.[4][5]

  • Crystallization can be an effective, scalable, and cost-efficient method for preparative separation if the isomers exhibit sufficient differences in their crystal lattice energies and solubility in a given solvent system.[6][7]

Q3: How do I choose the best separation technique for my specific isomeric mixture?

The choice depends on several factors: the scale of the separation (analytical vs. preparative), the thermal stability of the isomers, and the available equipment.

Technique Best For... Key Considerations Primary Challenge
HPLC Analytical quantification, purity checks, and small- to medium-scale preparative work.Requires careful mobile phase optimization, especially pH control.[8]Achieving baseline resolution.
GC High-resolution analytical separation of thermally stable, volatile, or derivatizable compounds.Derivatization is almost always mandatory.[5]Incomplete or inconsistent derivatization.
Crystallization Large-scale, preparative separations where high purity is required.Requires significant solubility differences between isomers.[6]Finding a suitable solvent system; can be labor-intensive.
Troubleshooting Guide 1: High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in reversed-phase mode, is a cornerstone for separating carboxylic acid isomers. Success hinges on meticulous method development.

Q: My 1- and 3-carboxylic acid isomers are co-eluting or have very poor resolution. What should I do?

Poor resolution is the most common problem. The cause can usually be traced to the mobile phase, the column, or other system parameters.

cluster_0 Problem: Poor Resolution / Co-elution cluster_1 Step 1: Mobile Phase Optimization cluster_2 Step 2: Column Selection cluster_3 Step 3: System Parameters start Poor Resolution Observed mp_ph Adjust Mobile Phase pH start->mp_ph Primary Action col_phase Try Different Stationary Phase (e.g., Phenyl, Polar-Embedded) start->col_phase If mobile phase is optimized sys_temp Adjust Column Temperature start->sys_temp Fine-tuning mp_org Change Organic Modifier (e.g., ACN to MeOH) mp_ph->mp_org If pH change is insufficient mp_mod Add Modifier (e.g., TFA) mp_org->mp_mod col_dim Increase Column Length or Decrease Particle Size col_phase->col_dim sys_flow Decrease Flow Rate sys_temp->sys_flow

Caption: Logical workflow for troubleshooting poor HPLC resolution.

1. Optimize the Mobile Phase pH (Most Critical Factor)

  • Causality: The retention of carboxylic acids in reversed-phase HPLC is highly dependent on their ionization state.[3] At a pH below their pKa (typically 3-5), the acids are protonated (neutral, R-COOH) and more hydrophobic, leading to longer retention. At a pH above their pKa, they are deprotonated (anionic, R-COO⁻), more polar, and elute faster. Subtle differences in the pKa values of the isomers can be exploited by carefully adjusting the mobile phase pH.

  • Protocol:

    • Determine the approximate pKa of your compounds.

    • Prepare a buffered mobile phase with a pH approximately 1.5-2 units below the pKa to ensure full protonation.[3] Use buffers like phosphate or acetate, as they provide stable pH.

    • Systematically adjust the pH in small increments (e.g., 0.2 units) to find the optimal selectivity. A pH close to the pKa can sometimes improve separation but may lead to poor peak shape.[8]

    • Ensure your HPLC column is stable at the chosen pH. Standard silica-based C18 columns are often limited to a pH range of 2-8.[9][10]

2. Evaluate the Stationary Phase

  • Causality: While standard C18 columns separate based on hydrophobicity, they may not be sufficient for positional isomers. Alternative stationary phases can offer different separation mechanisms.

  • Recommendations:

    • Phenyl-Hexyl Columns: These columns can provide alternative selectivity for compounds with aromatic rings through pi-pi interactions.[11] The different positioning of the carboxyl group can alter these interactions.

    • Polar-Embedded Columns: These phases (e.g., amide or carbamate) offer different hydrogen bonding capabilities and can improve peak shape for acidic compounds.

    • Shape-Selective Columns: For certain structures, columns with shape-selective phases like cyclodextrins can resolve isomers based on their geometry.[12]

3. Adjust Other Chromatographic Parameters

  • Temperature: Increasing the column temperature can improve efficiency and reduce viscosity, but it may also decrease retention time. Test temperatures between 30°C and 50°C.[13]

  • Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, at the cost of longer run times.[13]

Q: My peaks are tailing. What is the cause and how can I fix it?

Peak tailing for carboxylic acids is often caused by secondary interactions between the analyte and the stationary phase.

  • Causality: Residual, un-capped silanol groups (Si-OH) on the surface of silica-based columns are acidic and can interact strongly with the carboxyl group of the analyte, leading to tailing.[9] This is especially problematic when operating at a mid-range pH where both silanols and the carboxylic acids can be partially ionized.

  • Solutions:

    • Lower the Mobile Phase pH: Operating at a low pH (e.g., 2.5-3.0) suppresses the ionization of the silanol groups, minimizing these secondary interactions.[9]

    • Use a High-Purity Silica Column: Modern columns made with high-purity silica have a much lower concentration of active silanol groups.

    • Add a Competing Acid: Adding a small amount of an acid modifier like trifluoroacetic acid (TFA, 0.05-0.1%) or formic acid (0.1%) to the mobile phase can help.[14][15] These modifiers protonate the silanols and can also act as ion-pairing agents, improving peak shape.

Troubleshooting Guide 2: Gas Chromatography (GC)

GC offers superior resolution but requires that the analytes be volatile and thermally stable. Carboxylic acids must be derivatized prior to analysis.

Q: Do I really need to derivatize my carboxylic acids for GC analysis?

Yes, almost always. The high polarity and strong hydrogen bonding of carboxylic acids make them non-volatile and prone to adsorption on the column, resulting in poor or no chromatography.[5][16]

  • Causality: Derivatization replaces the active acidic proton of the carboxyl group with a non-polar group.[4] This breaks the strong intermolecular hydrogen bonds, significantly increasing volatility and improving peak shape.

  • Common Derivatization Methods:

    • Alkylation (Esterification): Converts the acid to an ester (e.g., methyl ester). This is a robust method creating stable derivatives.[17][18]

    • Silylation: Replaces the acidic proton with a silyl group (e.g., trimethylsilyl, TMS). This is a fast and effective method, though the derivatives can be moisture-sensitive.[16]

Caption: Mandatory derivatization workflow for GC analysis.

Q: I'm seeing multiple peaks for a single isomer or my derivatization yield is low. How can I troubleshoot this?

This indicates an incomplete or inconsistent derivatization reaction.

  • Causality: Carboxylic acids can be challenging to derivatize. The reaction may be equilibrium-limited, or hindered by steric effects. Water is often detrimental, especially for silylation reactions.

  • Protocol: Esterification with BF₃-Methanol (A Robust Method)

    • Preparation: Ensure your sample is completely dry. Evaporate the sample solvent and use an anhydrous solvent (e.g., toluene) for the reaction.

    • Reaction: To approximately 1 mg of your dried sample, add 200 µL of toluene and 100 µL of 14% BF₃-Methanol reagent.

    • Heating: Cap the vial tightly and heat at 60-80°C for 15-30 minutes.

    • Quenching & Extraction: Cool the vial. Add 1 mL of water and 1 mL of hexane. Vortex thoroughly. The methyl ester derivative will partition into the upper hexane layer.

    • Analysis: Carefully transfer the hexane layer to a new vial for GC injection.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Traces of water will hydrolyze silylating reagents and can hinder esterification. Dry your sample and solvents thoroughly.

    • Optimize Reaction Time and Temperature: Some sterically hindered carboxylic acids may require longer reaction times or higher temperatures.

    • Check Reagent Quality: Derivatization reagents degrade over time, especially after opening. Use fresh reagents for best results.

Troubleshooting Guide 3: Separation by Crystallization

Crystallization is a powerful preparative technique that exploits differences in solubility.

Q: How can I develop a crystallization method to separate my 1- and 3-isomers?

The process is empirical and involves screening various solvents to find one where the two isomers have a significant solubility difference at a given temperature.

  • Causality: For crystallization to work, one isomer must be significantly less soluble than the other in the chosen solvent, allowing it to precipitate out in a pure form upon cooling or solvent evaporation.[6][7]

  • Screening Protocol:

    • Solvent Selection: Test a range of solvents with varying polarities (e.g., water, ethanol, ethyl acetate, toluene, hexane). The goal is to find a solvent that dissolves the mixture when hot but allows one isomer to crystallize upon cooling.[7]

    • Solubility Test: In separate vials, attempt to dissolve a small amount of each pure isomer (if available) or the mixture in a small volume of a test solvent at room temperature. Heat the vials that do not dissolve. A good candidate solvent will dissolve the compound when hot but not at room temperature.

    • Solvent/Anti-Solvent Method: Dissolve the mixture in a "good" solvent, then slowly add a miscible "anti-solvent" (in which the compounds are insoluble) until the solution becomes cloudy (the point of saturation).[7] Allowing this solution to stand may selectively crystallize one isomer. Common pairs include ethanol-water and ethyl acetate-hexane.[7]

    • Seeding: If you have a pure crystal of one isomer, adding it to a supersaturated solution of the mixture can induce selective crystallization of that isomer.[19]

Troubleshooting Guide 4: Isomer Identification

Once separated, it's crucial to confirm the identity of each isomer.

Q: How can I use NMR spectroscopy to confirm which peak corresponds to the 1-isomer and which to the 3-isomer?

NMR spectroscopy is the most definitive method for distinguishing positional isomers.

  • Causality: The electronic environment of protons (¹H NMR) and carbons (¹³C NMR) is influenced by their proximity to the electron-withdrawing carboxyl group. Nuclei closer to the -COOH group will be more "deshielded" and appear at a higher chemical shift (further downfield).[20][21]

  • Expected Differences:

    • ¹H NMR: Protons on the carbon alpha to the carboxyl group (the CH or CH₂ next to it) will typically resonate in the 2.0-3.0 ppm range.[21] By analyzing the chemical shifts and splitting patterns of the aromatic or alkyl protons, you can deduce the substitution pattern. For example, in a substituted aromatic ring, the protons ortho to the carboxyl group will be shifted further downfield than the meta or para protons.

    • ¹³C NMR: The carbonyl carbon itself will appear far downfield (160-180 ppm).[22] The carbon atom to which the carboxyl group is attached will also have a characteristic chemical shift that differs between the 1- and 3-positions.

By carefully assigning all the peaks in the NMR spectra for each separated fraction, you can unambiguously determine the structure of each isomer.[23]

References
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting HPLC Separation of Triglyceride Isomers.
  • Google Patents. (2005, March 10). Preparative-scale separation of enantiomers of chiral carboxylic acids.
  • Chemistry LibreTexts. (2015, July 5). 5.8: Resolution: Separation of Enantiomers.
  • PubMed. (2019, January 4). Selective Separation of Isomeric Dicarboxylic Acid by the Preferable Crystallization of Metal-Organic Frameworks.
  • Google Patents. (n.d.). US4904389A - Process for the separation of dicarboxylic acids.
  • PMC. (n.d.). Development of highly potent chiral discrimination methods that solve the problems of the diastereomer method.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • GC Derivatization. (n.d.).
  • Acids: Derivatization for GC Analysis. (n.d.).
  • Chemistry LibreTexts. (2023, August 29). Derivatization.
  • TCI Chemicals. (n.d.). Research Articles Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De.
  • SciSpace. (n.d.). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis.
  • HPLC Troubleshooting Guide. (n.d.).
  • PubMed. (2015, February 27). Effects of pH mismatch between the two dimensions of reversed-phase×reversed-phase two-dimensional separations on second dimension separation quality for ionogenic compounds-I. Carboxylic acids.
  • Bulletin 909A Guide to Derivatization Reagents for GC. (n.d.).
  • MDPI. (2016, October 4). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.
  • Longdom Publishing. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector.
  • Google Patents. (n.d.). US5034105A - Carboxylic acid purification and crystallization process.
  • Thieme E-Books & E-Journals. (n.d.). Utilizing Solubility Differences to Achieve Regiocontrol in the Synthesis of Substituted Quinoline-4-carboxylic Acids.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • PubMed. (2007, June 1). Preparative separation of isomeric and stereoisomeric dicarboxylic acids by pH-zone-refining counter-current chromatography.
  • ThermoFisher. (n.d.). Successful HPLC Operation – A Troubleshooting Guide.
  • Biochemical Production and Separation of Carboxylic Acids for Biorefinery Applications. (2017, May 19).
  • Shimadzu. (n.d.). Liquid Chromatography Troubleshooting Guide.
  • Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation.
  • Carbon. (n.d.). Basic Concepts of NMR: Identification of the Isomers of C.
  • Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. (2025, May 15).
  • Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry?
  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation.
  • Separation of the 5- and 6-Carboxy Regioisomers of ROX and JOE Dyes with Examples of N-(3-Azidopropyl)amide Synthesis. (2018, July 25).
  • ResearchGate. (2016, March 15). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?
  • PubMed. (2003, March 15). Separation of positional isomers by the use of coupled shape-selective stationary phase columns.
  • Chromatography Forum. (2017, December 14). separation of positional isomers.
  • ACS Applied Materials & Interfaces. (2022, January 6). Single-Crystalline Covalent Organic Frameworks as High-Performance Liquid Chromatographic Stationary Phases for Positional Isomer Separation.
  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids.
  • Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. (2021, June 17).
  • UCT Science. (n.d.). SOP: CRYSTALLIZATION.
  • CAPILLARY GAS CHROMATOGRAPHIC SEPARATION OF CARBOXYLIC ACIDS USING AN ACIDIC WATER STATIONARY PHASE. (n.d.).
  • Google Patents. (n.d.). US2732393A - Separation of position isomers.
  • Chemistry LibreTexts. (2023, January 14). 21.11: Spectroscopy of Carboxylic Acid Derivatives.
  • SIELC Technologies. (n.d.). HILIC Separation of Carboxylic Acids.
  • Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives.

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Reference Data & Comparative Studies

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of Bicyclo[3.3.1]nonane-1-carboxylic Acid

This guide provides a detailed, step-by-step protocol for the safe handling and disposal of Bicyclo[3.3.1]nonane-1-carboxylic acid (CAS No. 17530-63-1).

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed, step-by-step protocol for the safe handling and disposal of Bicyclo[3.3.1]nonane-1-carboxylic acid (CAS No. 17530-63-1). As a trusted partner in your research, we recognize that safety and compliance are paramount. This document moves beyond simple instructions to explain the scientific rationale behind each step, ensuring a culture of safety and environmental responsibility in your laboratory.

A Note on Data Availability: A comprehensive Safety Data Sheet (SDS) for Bicyclo[3.3.1]nonane-1-carboxylic acid is not consistently available across all suppliers. Therefore, the following procedures are synthesized from the known hazards of the carboxylic acid functional group, available GHS (Globally Harmonized System) classifications, and best practices derived from data on structurally related compounds.[1] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations. [2][3]

Hazard Identification and Risk Assessment

Understanding the chemical's properties is the foundation of its safe management. Bicyclo[3.3.1]nonane-1-carboxylic acid is a solid organic compound belonging to the carboxylic acid class.[4]

Primary Hazard: The primary known hazard, based on aggregated GHS data, is that the compound is Harmful if swallowed .[4] While specific data on skin and eye irritation is not available, many organic carboxylic acids can cause irritation upon contact.[5][6] Therefore, a cautious approach assuming potential irritant properties is warranted.

Property Value Source
Chemical Formula C₁₀H₁₆O₂PubChem[4]
Molecular Weight 168.23 g/mol PubChem[4]
Appearance White Solid (Typical)General Chemical Properties
Primary GHS Hazard Acute Toxicity 4, Oral (H302: Harmful if swallowed)ECHA via PubChem[4]
Storage Sealed in a dry environment, 2-8°CChemScene[7]
Incompatibilities Strong oxidizing agents, basesGeneral Carboxylic Acid Chemistry[2][3]

Pre-Disposal Safety & Handling

Proper protection is non-negotiable. Before handling Bicyclo[3.3.1]nonane-1-carboxylic acid in any form (pure substance, solutions, or waste), the following Personal Protective Equipment (PPE) is mandatory.

  • Eye Protection: Wear safety goggles or glasses with side shields.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation or puncture before use.[3]

  • Body Protection: A standard laboratory coat is required.

  • Engineering Controls: All handling of the solid compound and its concentrated solutions should be performed within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[2]

Spill Management Protocol

In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate & Ventilate: Ensure the immediate area of the spill is clear of personnel. If not already working in one, increase ventilation to the area.

  • Containment: For a solid spill, carefully sweep up the material to avoid creating dust.[8] For a liquid spill, use an inert absorbent material such as vermiculite, dry sand, or earth.[1][9] Do NOT use combustible materials like paper towels to absorb large quantities of the neat compound.

  • Collection: Place the swept powder or contaminated absorbent material into a clearly labeled, sealable container designated for hazardous waste.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Disposal: The sealed container with the spill cleanup material must be disposed of as hazardous chemical waste.

Step-by-Step Disposal Protocol

The correct disposal path is determined by the quantity and concentration of the waste. Never dispose of this chemical down the sanitary sewer without authorization from your EHS department.

Workflow for Disposal of Bicyclo[3.3.1]nonane-1-carboxylic Acid

G Disposal Workflow for Bicyclo[3.3.1]nonane-1-carboxylic Acid cluster_0 Disposal Workflow for Bicyclo[3.3.1]nonane-1-carboxylic Acid cluster_1 Small Quantities (<5g or <50mL of <5% solution) cluster_2 Large Quantities or Concentrated Waste start Start: Waste Generated assess Assess Quantity & Concentration start->assess small_warn Consult EHS for Neutralization Protocol. Proceed ONLY with approval. assess->small_warn Small collect Collect waste in a designated, compatible, and sealed hazardous waste container. assess->collect Large / Concentrated neutralize 1. Dilute with water. 2. Slowly add to a weak base (e.g., sodium bicarbonate solution) with stirring. 3. Test pH to ensure neutrality (pH 6-8). small_warn->neutralize drain_dispose Dispose down sanitary sewer with copious amounts of water (as per EHS approval). neutralize->drain_dispose label_waste Label container clearly: 'Hazardous Waste' 'Bicyclo[3.3.1]nonane-1-carboxylic Acid' List all components and approximate %. collect->label_waste store Store in a designated satellite accumulation area away from incompatible materials. label_waste->store pickup Arrange for pickup by your institution's EHS or a licensed chemical waste disposal company. store->pickup

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: Bicyclo[3.3.1]nonane-1-carboxylic acid

[1] CAS: 17530-63-1 | Formula: C₁₀H₁₆O₂ | State: Solid (typically off-white/white)[1] Part 1: Executive Safety Summary Senior Scientist Note: Do not conflate this compound with 9-BBN (9-Borabicyclo[3.3.1]nonane).[1] Whil...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

CAS: 17530-63-1 | Formula: C₁₀H₁₆O₂ | State: Solid (typically off-white/white)[1]

Part 1: Executive Safety Summary

Senior Scientist Note: Do not conflate this compound with 9-BBN (9-Borabicyclo[3.3.1]nonane).[1] While they share a bicyclic framework, 9-BBN is pyrophoric and water-reactive.[1] Bicyclo[3.3.1]nonane-1-carboxylic acid is a stable organic acid but presents specific irritation risks due to its lipophilic nature.[1]

Hazard Class & PPE Matrix

This compound acts as a lipophilic organic acid .[1] Its bicyclic structure increases cell membrane permeability compared to simple aliphatic acids, potentially accelerating tissue irritation.[1]

Hazard Category Risk Level Primary Defense (PPE) Critical Nuance
Inhalation Moderate (Dust)Engineering Control: Fume HoodPPE: N95 (if outside hood)Bridged bicyclic solids are often static-prone; dust clings to surfaces and PPE.[1]
Skin Contact Moderate (Irritant)Gloves: Nitrile (min 5 mil)Body: Lab Coat + Tyvek sleevesAcidic nature causes contact dermatitis; lipophilicity aids absorption.[1]
Eye Contact High (Corrosive/Irritant)PPE: Chemical Splash GogglesCrystalline dust can cause mechanical abrasion + chemical burns.[1]
Ingestion Low (Acute Tox 4)Hygiene: Double-glove during weighingWash hands immediately after doffing gloves.[1]

Part 2: The Defense Layering System (Detailed PPE)

Hand Protection: The "Solvent Rule"

For the pure solid, Nitrile gloves (0.11 mm / 5 mil) provide >480 minutes of breakthrough protection against the acid itself.[1]

The Danger Zone: Once solubilized, the solvent dictates glove selection.[1]

  • Dissolved in Methanol/Ethanol: Nitrile is acceptable.[1]

  • Dissolved in DCM (Dichloromethane) or THF: Nitrile fails rapidly (<5 mins).[1] You must upgrade to PVA (Polyvinyl alcohol) or Silver Shield (Laminate) gloves, or use a double-glove technique (Nitrile over Laminate) to maintain dexterity.[1]

Respiratory & Eye Protection[1][2][3][4][5][6][7]
  • Primary: All open handling (weighing, transfer) must occur inside a certified chemical fume hood.[1]

  • Secondary: If weighing on an open benchtop is unavoidable (not recommended), a P100 particulate respirator is superior to an N95, as it blocks 99.97% of fine acidic dust.[1]

  • Eye Wear: Standard safety glasses are insufficient if fine dust is generated.[1] Use unvented chemical splash goggles to prevent airborne particulates from bypassing side shields and reacting with eye moisture.[1]

Part 3: Operational Protocols

Workflow 1: Static-Neutralized Weighing

Context: Bicyclic acids often carry significant static charge, causing "flying powder" that contaminates the balance and user.[1]

  • Preparation: Place an ionizing bar or use an anti-static gun inside the fume hood 30 seconds prior to opening the vial.[1]

  • PPE Check: Verify glove integrity. Pull lab coat cuffs over glove wrists to prevent wrist exposure.[1]

  • Transfer: Use a glass or antistatic plastic spatula.[1] Avoid metal spatulas if the environment is dry, as they can induce spark discharge (though fire risk is low, it disperses the powder).[1]

  • Containment: Weigh directly into a tared vial with a screw cap, not onto weighing paper, to minimize surface area exposure.

Workflow 2: Spill Response (Solid)

Do not use water initially.[1] Water spreads the acid and creates a larger corrosive surface area.[1]

  • Isolate: Mark the area.[1] Inform nearby personnel.

  • Neutralize: Cover the spill with Sodium Carbonate (Soda Ash) or Sodium Bicarbonate .[1] Wait for any micro-bubbling to cease (neutralization reaction).

  • Collect: Sweep the neutralized powder into a dustpan using a brush.[1]

  • Clean: Wipe the surface with water, followed by ethanol, to remove lipophilic residues.[1]

Part 4: Visualizing the Safety Logic

The following diagram illustrates the decision logic for handling this compound based on its physical state (Solid vs. Solution).

SafetyLogic Start Start: Handling Bicyclo[3.3.1]nonane-1-carboxylic acid StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Solution In Solution StateCheck->Solution Dissolved DustRisk Risk: Acidic Dust & Static Solid->DustRisk SolidPPE PPE: Nitrile Gloves + Goggles Control: Anti-static Gun DustRisk->SolidPPE SolventCheck Identify Solvent Solution->SolventCheck MildSolvent Methanol / Ethanol / Water SolventCheck->MildSolvent AggressiveSolvent DCM / THF / Chloroform SolventCheck->AggressiveSolvent StandardGloves Use Nitrile Gloves MildSolvent->StandardGloves SpecialGloves Use Laminate/PVA Gloves AggressiveSolvent->SpecialGloves

Caption: Decision matrix for PPE selection based on physical state and solvent compatibility.

Part 5: Disposal & Decontamination

Core Principle: Never dispose of organic acids down the drain, even if neutralized, unless explicitly permitted by local EHS regulations.[1]

  • Solid Waste: Collect in a dedicated "Solid Organic Waste" container. Label clearly with the full chemical name (avoid abbreviations like "Bicyclic Acid").

  • Liquid Waste:

    • If dissolved in halogenated solvents (DCM), dispose in Halogenated Waste .[1]

    • If dissolved in non-halogenated solvents (MeOH), dispose in Non-Halogenated Waste .[1]

  • Container Decontamination: Rinse empty vials with Methanol before discarding glass.[1] The lipophilic acid sticks to glass; water alone will not effectively decontaminate the vessel.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 362197, Bicyclo[3.3.1]nonane-1-carboxylic acid. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[3.3.1]nonane-1-carboxylic acid
Reactant of Route 2
Bicyclo[3.3.1]nonane-1-carboxylic acid
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